4-Hydroxy Alprazolam-d5
Description
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Properties
Molecular Formula |
C17H13ClN4O |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
8-chloro-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol |
InChI |
InChI=1S/C17H13ClN4O/c1-10-20-21-16-17(23)19-15(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)22(10)16/h2-9,17,23H,1H3/i2D,3D,4D,5D,6D |
InChI Key |
CEYGCFLPQFNPST-VIQYUKPQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Chemical Properties of 4-Hydroxy Alprazolam-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, metabolic pathways, and analytical methodologies related to 4-Hydroxy Alprazolam-d5 (B571041). This deuterated analog of a primary alprazolam metabolite is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis.
Core Chemical Properties
4-Hydroxy Alprazolam-d5 is the deuterated form of 4-Hydroxy Alprazolam, a major active metabolite of the widely prescribed anxiolytic, alprazolam. The introduction of five deuterium (B1214612) atoms into the phenyl group creates a stable, isotopically labeled compound essential for mass spectrometry-based bioanalytical assays.
| Property | Value | Source |
| Chemical Name | 8-chloro-1-methyl-6-(phenyl-d5)-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepin-4-ol | |
| CAS Number | 2747915-82-6 | [4][5] |
| Molecular Formula | C₁₇H₈D₅ClN₄O | [6][7][8] |
| Molecular Weight | 329.80 g/mol | [6][8][9] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 245.5-246.5 °C (for non-deuterated) | [10] |
| Boiling Point | 559.2 ± 60.0 °C at 760 mmHg (for non-deuterated) | [11] |
| Solubility | Soluble in DMSO (8 mg/mL for non-deuterated) | [12] |
Metabolic Pathway of Alprazolam
Alprazolam is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes.[1][12] The two main metabolic pathways are 4-hydroxylation and α-hydroxylation, leading to the formation of 4-Hydroxy Alprazolam and α-Hydroxy Alprazolam, respectively.[1][2][13] These metabolites are then typically glucuronidated before excretion.[1] 4-Hydroxy Alprazolam is considered a major and pharmacologically active metabolite.[3][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Alprazolam - Wikipedia [en.wikipedia.org]
- 3. Differential metabolism of alprazolam by liver and brain cytochrome (P4503A) to pharmacologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. α-Hydroxy alprazolam-d5 (U 40125-d5; alpha-Hydroxyalprazolam-d5) | Isotope-Labeled Compounds | 136765-24-7 | Invivochem [invivochem.com]
- 8. alpha-Hydroxyalprazolam-d5 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 136765-24-7 [sigmaaldrich.com]
- 9. alpha-Hydroxyalprazolam-D5 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. 4-Hydroxy alprazolam | Drug Metabolite | 30896-57-2 | Invivochem [invivochem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Alprazolam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Alprazolam pharmacokinetics, metabolism, and plasma levels: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 4-Hydroxy Alprazolam-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Hydroxy Alprazolam-d5, a deuterated metabolite of the widely prescribed benzodiazepine, Alprazolam. This document is intended for researchers, scientists, and professionals in drug development, offering key technical data, detailed experimental protocols for its use as an internal standard, and visualizations of relevant biochemical pathways and analytical workflows.
Core Technical Data
This compound serves as an essential internal standard for the quantitative analysis of 4-Hydroxy Alprazolam in biological matrices. Its deuteration ensures a distinct mass-to-charge ratio for mass spectrometry-based detection, without altering its chemical behavior during sample preparation and chromatographic separation.
| Property | Data | Reference |
| CAS Number | 2747915-82-6 | N/A |
| Unlabeled CAS Number | 30896-57-2 | [1] |
| Molecular Formula | C₁₇H₈D₅ClN₄O | N/A |
| Molecular Weight | 329.8 g/mol | N/A |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (e.g., 8 mg/mL for unlabeled) | [3] |
| Storage Conditions | -20°C for long-term storage | [2] |
Metabolic Pathway of Alprazolam
Alprazolam is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 and CYP3A5 playing crucial roles in its hydroxylation to form its major active metabolites, 4-hydroxyalprazolam (B159327) and α-hydroxyalprazolam.[4][5][6] 4-hydroxyalprazolam is a significant metabolite and is often targeted for quantification in pharmacokinetic and toxicological studies.[4][5]
References
- 1. chemtos.com [chemtos.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Item - The role of CYP3A4/5 in alprazolam metabolism - Karolinska Institutet - Figshare [openarchive.ki.se]
- 5. THE ROLE OF CYP 3 A 4 / 5 IN ALPRAZOLAM METABOLISM | Semantic Scholar [semanticscholar.org]
- 6. Differential metabolism of alprazolam by liver and brain cytochrome (P4503A) to pharmacologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 4-Hydroxy Alprazolam-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxy Alprazolam-d5, including its molecular characteristics, metabolic pathways, and analytical quantification. This document is intended to serve as a core resource for professionals in drug development and research.
Core Molecular Data
4-Hydroxy Alprazolam is the primary active metabolite of Alprazolam, formed through hepatic microsomal oxidation.[1][2] The deuterated internal standard, this compound, is essential for accurate quantification in biological matrices.
Table 1: Molecular Weight and Formula
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Hydroxy Alprazolam | C₁₇H₁₃ClN₄O | 324.76[3] |
| This compound | C₁₇H₈D₅ClN₄O | 329.80 |
Metabolic Pathway of Alprazolam
Alprazolam is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes, to its hydroxylated metabolites, 4-hydroxyalprazolam (B159327) and α-hydroxyalprazolam.[4][5][6] 4-hydroxyalprazolam is a major metabolite and possesses about 20% of the parent drug's binding affinity to benzodiazepine (B76468) receptors.[7] Both metabolites are subsequently glucuronidated for excretion.[4]
Experimental Protocols
Quantification of 4-Hydroxy Alprazolam in Plasma by LC-MS/MS
A sensitive and specific liquid chromatography-mass spectrometry (LC-MS) method is commonly employed for the simultaneous quantification of alprazolam and its metabolites in plasma.[8]
Sample Preparation: Solid Phase Extraction (SPE) [8]
-
To 1 mL of plasma, add the internal standard (this compound).
-
Buffer the plasma samples to an alkaline pH.
-
Perform solid-phase extraction using a suitable sorbent (e.g., Oasis HLB, C18).
-
Elute the analytes from the SPE column.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
-
Liquid Chromatography: Reversed-phase C18 column.[9]
-
Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid.[9]
-
Detection: Tandem mass spectrometry (MS/MS) operating in selected reaction monitoring (SRM) mode.[9]
The limit of quantitation (LOQ) for this method can reach as low as 0.05 ng/mL for both alprazolam and its hydroxy metabolites.[8]
Synthesis of 4-Hydroxy Alprazolam
A common laboratory synthesis for 4-Hydroxy Alprazolam involves the hydrolysis of 4-Acetoxy Alprazolam.[10]
Protocol:
-
Dissolve 4-acetoxy-8-chloro-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][3][4]benzodiazepine in a mixture of tetrahydrofuran (B95107) and ethanol (B145695).
-
Add a solution of sodium hydroxide (B78521) to the mixture.
-
Allow the reaction to proceed at room temperature.
-
Acidify the reaction mixture with glacial acetic acid.
-
Concentrate the solution under reduced pressure to induce crystallization.
-
Collect the crystalline product, wash with water, and recrystallize from ethanol to yield 8-chloro-4-hydroxy-1-methyl-6-phenyl-4H-s-triazolo[4,3-a][3][4]benzodiazepine (4-Hydroxy Alprazolam).[10]
Pharmacokinetic Data
The pharmacokinetic parameters of 4-Hydroxy Alprazolam are typically determined following the administration of the parent drug, Alprazolam.
Table 2: Pharmacokinetic Parameters of Alprazolam Metabolites
| Parameter | 4-Hydroxy Alprazolam | α-Hydroxy Alprazolam | Parent Drug (Alprazolam) |
| Peak Plasma Concentration (Cmax) | Less than 10% of parent drug concentration.[11] | Generally less than 10% of the parent drug concentration.[3] | 12 to 22 µg/L after a single 1 mg oral dose.[11] |
| Time to Peak Plasma Concentration (Tmax) | Data not explicitly detailed in reviewed studies.[3] | 4 hours after a 1 mg oral dose of alprazolam.[12] | 0.7 to 1.8 hours after a single 1 mg oral dose.[11] |
| Receptor Affinity | Lower than the parent compound.[2] | Lower than the parent compound.[2] | High |
Note: Plasma concentrations of the 4-hydroxy metabolite are generally higher than those of the alpha-hydroxy derivative.[11] However, urinary recovery of alpha-hydroxy-alprazolam is significantly greater.[11]
Conclusion
This technical guide provides essential information regarding this compound, including its molecular properties, metabolic fate, and analytical determination. The provided experimental protocols and pharmacokinetic data serve as a valuable resource for researchers and professionals in the field of drug metabolism and pharmacokinetics. The use of deuterated internal standards like this compound is critical for the development of robust and accurate bioanalytical methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alprazolam pharmacokinetics, metabolism, and plasma levels: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-hydroxy Alprazolam - Analytical Standards - CAT N°: 15878 [bertin-bioreagent.com]
- 6. caymanchem.com [caymanchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-HYDROXYALPRAZOLAM synthesis - chemicalbook [chemicalbook.com]
- 11. Clinical pharmacokinetics of alprazolam. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Guide: Certificate of Analysis for 4-Hydroxy Alprazolam-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential data and methodologies presented in a Certificate of Analysis (CoA) for the certified reference material (CRM), 4-Hydroxy Alprazolam-d5. This deuterated internal standard is critical for the accurate quantification of 4-hydroxyalprazolam, a primary metabolite of the widely prescribed benzodiazepine, alprazolam, in various biological matrices. Adherence to rigorous analytical testing and characterization, as detailed in this guide, ensures the identity, purity, and concentration of this CRM, making it suitable for use in demanding research and forensic applications.
Compound Information and Physical Properties
A Certificate of Analysis for this compound will begin with fundamental information identifying the material.
| Parameter | Specification |
| Product Name | This compound |
| Chemical Name | 8-chloro-1-methyl-6-(phenyl-d5)-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepin-4-ol |
| CAS Number | 136765-24-7 (unlabeled) |
| Molecular Formula | C₁₇H₈D₅ClN₄O |
| Molecular Weight | 329.80 g/mol |
| Appearance | White to off-white solid |
| Solution | 100 µg/mL in Methanol (B129727) |
| Storage | -20°C |
Analytical Data and Characterization
The core of the CoA provides quantitative data from various analytical techniques to certify the material. This data is crucial for ensuring the accuracy of experimental results.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of the reference material is a critical parameter and is typically determined by HPLC with UV detection.
| Parameter | Result |
| Purity (by HPLC) | 99.8% |
| Method | HPLC-UV |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (60:40) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Uncertainty | ± 0.2% |
Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the chemical identity and isotopic enrichment of the deuterated standard.
| Parameter | Result |
| Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Transition | m/z 330.1 → 295.1 |
| Isotopic Enrichment | ≥ 99% |
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unequivocal confirmation of the chemical structure of the analyte.
| Parameter | Result |
| Method | ¹H NMR (400 MHz), DMSO-d₆ |
| Result | The spectrum is consistent with the structure of this compound. |
Certified Concentration
For solutions, the certified concentration is a critical value for quantitative applications.
| Parameter | Result |
| Certified Concentration | 100.2 µg/mL |
| Uncertainty | ± 1.5 µg/mL |
| Method | Gravimetric preparation, verified by LC-MS/MS |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of the certified values.
Purity Determination by HPLC
Objective: To determine the purity of this compound by assessing the presence of any impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
C18 reverse-phase column (4.6 x 150 mm, 3.5 µm particle size).
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. This is further diluted with the mobile phase to a working concentration of 100 µg/mL.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (60:40, v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
Data Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to this compound and any impurity peaks. The purity is calculated as the percentage of the main peak area relative to the total peak area.
References
- 1. benchchem.com [benchchem.com]
- 2. Alprazolam pharmacokinetics, metabolism, and plasma levels: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Metabolism in Human Brain: High Levels of Cytochrome P4503A43 in Brain and Metabolism of Anti-Anxiety Drug Alprazolam to Its Active Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Application of 4-Hydroxy Alprazolam-d5 in Quantitative Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Hydroxy Alprazolam-d5 is a deuterated analog of 4-hydroxyalprazolam (B159327), a primary active metabolite of the widely prescribed benzodiazepine, alprazolam. Its principal application in scientific and clinical research is as an internal standard for quantitative analysis using isotope dilution mass spectrometry. This technique, most commonly employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the gold standard for accurately measuring the concentrations of alprazolam and its metabolites in complex biological matrices such as urine, plasma, serum, and meconium.[1][2][3] The incorporation of deuterium (B1214612) atoms results in a molecule that is chemically identical to the target analyte in terms of extraction efficiency and chromatographic behavior but is distinguishable by its higher mass. This property is crucial for correcting analytical variability, thereby ensuring the high accuracy and precision required in forensic toxicology, clinical drug monitoring, and pharmacokinetic studies.[4]
The Role of Deuterated Internal Standards in Mass Spectrometry
In quantitative mass spectrometry, an ideal internal standard (IS) is a compound that behaves as closely as possible to the analyte of interest throughout the entire analytical procedure, but is sufficiently different to be distinguished by the detector. Stable isotope-labeled (SIL) compounds, such as this compound, are considered the "gold standard" for this purpose.
The key advantages of using a deuterated internal standard are:
-
Correction for Matrix Effects: Biological samples contain complex mixtures of molecules that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since the deuterated standard co-elutes with the analyte and experiences the same matrix effects, the ratio of their signals remains constant, allowing for accurate quantification.[5]
-
Compensation for Procedural Losses: Any loss of analyte during sample preparation steps, such as liquid-liquid extraction, solid-phase extraction (SPE), or derivatization, will be mirrored by a proportional loss of the internal standard.[4]
-
Improved Precision and Accuracy: By normalizing the analyte's signal to the internal standard's signal, the method's precision and accuracy are significantly improved, compensating for variations in injection volume and instrument response.[4]
The fundamental principle is that a known concentration of the deuterated internal standard is added to every sample, calibrator, and quality control sample at the beginning of the workflow. The concentration of the unknown analyte is then determined by comparing the ratio of the analyte's mass spectrometric response to that of the internal standard against a calibration curve.
Applications in Research and Clinical Settings
The use of this compound as an internal standard is integral to various analytical applications:
-
Pharmacokinetic (PK) Studies: In drug development, accurately measuring the concentration of a drug and its metabolites over time is essential to understanding its absorption, distribution, metabolism, and excretion (ADME). Using deuterated standards allows for the precise determination of PK parameters for alprazolam and its hydroxy metabolites.[6]
-
Clinical Toxicology and Forensics: In forensic investigations, such as postmortem analysis or driving under the influence cases, and in clinical toxicology, it is crucial to definitively identify and quantify drug levels.[4] Isotope dilution LC-MS/MS methods provide the high sensitivity and specificity needed for these applications.[7]
-
Urine Drug Testing: Monitoring patient compliance in pain management or substance abuse programs often involves testing for benzodiazepines in urine.[7] Deuterated internal standards are used to ensure the reliability of these tests, which often screen for a panel of benzodiazepines and their metabolites.[1][2]
Experimental Protocols and Methodologies
While specific protocols vary between laboratories, the following represents a synthesized, typical workflow for the quantification of 4-hydroxyalprazolam in a biological matrix (e.g., urine) using this compound as an internal standard with LC-MS/MS.
Sample Preparation: Hydrolysis and Extraction
-
Internal Standard Spiking: A known amount of this compound working solution is added to a specific volume (e.g., 0.5 mL) of the urine sample, calibrators, and quality controls.[8]
-
Enzymatic Hydrolysis: Since metabolites in urine are often present as glucuronide conjugates, a β-glucuronidase enzyme solution is added to hydrolyze these conjugates and release the free form of the drug.[1][7][8] The samples are typically incubated at an elevated temperature (e.g., 60°C) for a set period (e.g., 30 minutes).[7][8]
-
Extraction: The analyte and internal standard are then isolated from the matrix.
-
Solid-Phase Extraction (SPE): The sample is loaded onto an SPE cartridge (e.g., a mixed-mode cation exchange or C18 cartridge). The cartridge is washed to remove interferences, and then the analytes are eluted with an organic solvent.[1][2]
-
Liquid-Liquid Extraction (LLE): An organic solvent (e.g., a mixture of toluene (B28343) and methylene (B1212753) chloride) is added to the sample after pH adjustment.[6][9] The mixture is vortexed, then centrifuged to separate the layers. The organic layer containing the analytes is collected.
-
-
Evaporation and Reconstitution: The solvent from the extraction step is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a small volume of the mobile phase used for the LC-MS/MS analysis.[6][9]
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a Liquid Chromatography (LC) system. Separation is typically achieved on a reverse-phase column (e.g., C18).[7][10] A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is commonly employed.[10][11]
-
Mass Spectrometric Detection: The column effluent is directed to a tandem mass spectrometer, typically equipped with an electrospray ionization (ESI) source operating in positive ion mode.[1][2][5]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode. In this mode, a specific precursor ion (the molecular ion of the analyte or standard) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly specific and sensitive.[1][2]
Data Presentation
The following tables summarize typical performance characteristics for LC-MS/MS methods used to quantify alprazolam and its metabolites using deuterated internal standards. The specific values can vary based on the exact methodology, matrix, and instrumentation.
Table 1: Typical LC-MS/MS Method Parameters
| Parameter | Typical Value/Condition |
| LC Column | C18 Reverse-Phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Example Method Validation Data for Benzodiazepine Analysis
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (% of Target) |
| Alprazolam | 2.0 - 300[10] | 0.05[6] | ≤ 5.6[6] | ≤ 11.8[6] | ± 6.6[6] |
| α-Hydroxyalprazolam | 10 - 5000[3] | 0.05[6] | ≤ 8.4[6] | ≤ 9.6[6] | ± 6.6[6] |
| 4-Hydroxyalprazolam | 10 - 5000 (Typical) | N/A | N/A | N/A | N/A |
Note: Data is compiled from multiple sources and represents typical, not absolute, values. LLOQ = Lower Limit of Quantification; %CV = Percent Coefficient of Variation.
Visualizations
Logical Relationship Diagram
References
- 1. LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Analysis of 13 Benzodiazepines and Metabolites in Urine, Serum, Plasma, and Meconium | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Alprazolam-d5 (125229-61-0) for sale [vulcanchem.com]
- 5. libraryonline.erau.edu [libraryonline.erau.edu]
- 6. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of Benzodiazepines and Metabolites in Urine by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
- 10. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Role of 4-Hydroxy Alprazolam-d5 as an Internal Standard in Bioanalytical Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Hydroxy Alprazolam-d5, a critical internal standard for the accurate quantification of 4-hydroxyalprazolam (B159327), a primary metabolite of the widely prescribed anxiolytic, alprazolam. This document details the metabolic fate of alprazolam, highlights the essential role of deuterated internal standards in mass spectrometry-based bioanalysis, and presents comprehensive experimental protocols and quantitative data to support its application in research and drug development.
Introduction to Alprazolam Metabolism and the Need for Internal Standards
Alprazolam, a triazolobenzodiazepine, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) enzymes.[1][2][3] The main metabolic pathways are 4-hydroxylation and α-hydroxylation, leading to the formation of 4-hydroxyalprazolam and α-hydroxyalprazolam, respectively.[1][2][4][5][6] These metabolites are subsequently glucuronidated and excreted in the urine.[1][2][6] 4-hydroxyalprazolam is a major metabolite and, while pharmacologically less active than its parent compound, its quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[4][5]
In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), an internal standard is indispensable. It is a compound with physicochemical properties nearly identical to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls. The internal standard helps to correct for variability during sample preparation and analysis, such as extraction inconsistencies, matrix effects, and fluctuations in instrument response.[7]
Deuterated analogs of the analyte, such as this compound, are considered the gold standard for internal standards in mass spectrometry.[7] The incorporation of deuterium (B1214612) atoms results in a higher mass-to-charge ratio (m/z) than the endogenous analyte, allowing for its distinct detection by the mass spectrometer. Critically, the deuterated standard co-elutes with the analyte during chromatography and exhibits similar ionization efficiency, ensuring accurate correction for any analytical variability.[7]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 8-chloro-1-methyl-6-(phenyl-d5)-4H-[1][8][9]triazolo[4,3-a][1][9]benzodiazepin-4-ol | [3] |
| CAS Number | 2747915-82-6 | [10][11] |
| Molecular Formula | C₁₇H₈D₅ClN₄O | [10][11] |
| Molecular Weight | 329.80 g/mol | [10][11] |
| Appearance | Typically supplied as a solution in a solvent like methanol (B129727). | [7] |
| Storage | Recommended storage at -20°C for long-term stability. | [12][13] |
Alprazolam Metabolic Pathway
The metabolic conversion of alprazolam to its primary hydroxylated metabolites is a critical pathway in its clearance from the body.
Caption: Metabolic pathway of alprazolam to its major metabolites.
Experimental Protocols for Quantification using this compound
The following sections detail generalized experimental protocols for the quantification of 4-hydroxyalprazolam in biological matrices using this compound as an internal standard. These protocols are based on methodologies reported in the scientific literature.[14][15][16]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up and concentrating analytes from complex matrices like plasma or urine.[16][17]
Caption: General workflow for solid-phase extraction.
Detailed Steps:
-
Sample Aliquoting: Pipette a precise volume (e.g., 1 mL) of the biological sample (plasma, serum, or hydrolyzed urine) into a clean tube.[14]
-
Internal Standard Spiking: Add a small, precise volume of a known concentration of this compound solution to each sample, calibrator, and quality control.
-
Buffering: Adjust the pH of the sample as required by the SPE cartridge manufacturer. For example, buffering to an alkaline pH with a borate (B1201080) buffer may be necessary.[15][18]
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by an equilibration with water or a specific buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute the analyte and the internal standard from the cartridge using an appropriate organic solvent or solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase used for the chromatographic analysis.[14][15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides high sensitivity and selectivity for the quantification of drugs and their metabolites.[9][19]
Typical LC-MS/MS Conditions:
| Parameter | Typical Value/Condition |
| LC Column | Reversed-phase C18 column (e.g., Agilent Zorbax SB-C18) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[14][15] |
| Flow Rate | 250 - 800 µL/min |
| Injection Volume | 10 - 20 µL |
| Ionization Source | Electrospray Ionization (ESI) in positive mode.[9][17] |
| MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 4-Hydroxyalprazolam | 325 | 216 | [14] |
| This compound | 330 | 221 | [14] |
| Alprazolam | 309.2 | 281.0 | [20] |
| Alprazolam-d5 | 314.2 | 286.0 | [20] |
| α-Hydroxyalprazolam | 325 | 297.0 | [20] |
| α-Hydroxyalprazolam-d5 | 330 | Not specified |
Quantitative Performance Data
The use of this compound as an internal standard allows for the development of robust and reliable bioanalytical methods. The following tables summarize typical validation parameters for the quantification of alprazolam and its hydroxylated metabolites.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Alprazolam & α-Hydroxyalprazolam | Plasma | 0.05 - 50 | 0.05 | [14][15] |
| Alprazolam & α-Hydroxyalprazolam | Plasma | 0.25 - 50 | 0.25 | [18] |
| Alprazolam | Whole Blood | 10 - 50 (µg/L) | 4 (µg/L) | [8] |
| Alprazolam & Metabolites | Plasma | Not specified | 0.05 | [16] |
| Alprazolam | Human Plasma | 1 - 5000 (pg/µL) | 1 (pg/µL) |
Table 2: Precision and Accuracy
| Analyte | Matrix | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) | Reference |
| Alprazolam | Plasma | 2, 5, 20 | < 5.6 | 11.8, 8.7, 8.7 | ≤ ± 6.6 | [14][15] |
| α-Hydroxyalprazolam | Plasma | 2, 5, 20 | ≤ 8.4 | 9.6, 9.2, 7.8 | ≤ ± 6.6 | [14][15] |
| Alprazolam | Plasma | 0.5, 50 | 16.1, 4.6 | Not specified | Not specified | [18] |
| α-Hydroxyalprazolam | Plasma | 0.5, 50 | 15.8, 4.2 | Not specified | Not specified | [18] |
| Alprazolam | Whole Blood | 10 - 50 (µg/L) | ~5 | < 10 | Not specified | [8] |
| Alprazolam & Metabolites | Plasma | Not specified | 1.9 - 17.9 | 1.9 - 17.9 | Not specified | [16] |
Conclusion
This compound is an essential tool for the accurate and precise quantification of 4-hydroxyalprazolam in biological samples. Its use as an internal standard in mass spectrometric methods effectively compensates for analytical variability, ensuring the reliability of pharmacokinetic, toxicokinetic, and forensic data. The detailed protocols and performance data presented in this guide underscore the robustness of methodologies employing this deuterated analog and provide a solid foundation for researchers and scientists in the field of drug analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Alprazolam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Differential metabolism of alprazolam by liver and brain cytochrome (P4503A) to pharmacologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alprazolam pharmacokinetics, metabolism, and plasma levels: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alprazolam - Wikipedia [en.wikipedia.org]
- 7. Alprazolam-d5 (125229-61-0) for sale [vulcanchem.com]
- 8. Quantitative analysis of alprazolam and triazolam in hemolysed whole blood and liver digest by GC/MS/NICI with deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. payeshdarou.ir [payeshdarou.ir]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medkoo.com [medkoo.com]
- 13. caymanchem.com [caymanchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous quantification of alprazolam, 4- and alpha-hydroxyalprazolam in plasma samples using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LC-MS/MS Analysis of 13 Benzodiazepines and Metabolites in Urine, Serum, Plasma, and Meconium | Springer Nature Experiments [experiments.springernature.com]
- 18. Determination of alprazolam and alpha-hydroxyalprazolam in human plasma by gas chromatography/negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of 4-Hydroxy Alprazolam-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for 4-Hydroxy Alprazolam-d5. The synthesis of this deuterated metabolite of Alprazolam is crucial for its use as an internal standard in pharmacokinetic and metabolic studies, as well as for research into the drug's metabolic pathways. This document outlines the chemical principles, experimental protocols, and analytical characterization necessary for its preparation.
Introduction
Alprazolam is a widely prescribed benzodiazepine (B76468) for the management of anxiety and panic disorders. It is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to its active metabolites, 4-hydroxyalprazolam (B159327) and α-hydroxyalprazolam[1][2]. This compound is a deuterated analog of the major metabolite, which serves as an invaluable tool in analytical and clinical chemistry. The incorporation of deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantification of the non-labeled metabolite in biological matrices by mass spectrometry.
This guide details a multi-step synthetic approach, commencing with the preparation of a deuterated precursor, followed by the construction of the triazolobenzodiazepine core, introduction of the hydroxyl group at the 4-position, and concluding with robust purification and characterization protocols.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a convergent strategy. The key steps involve the synthesis of a deuterated alprazolam analog followed by regioselective hydroxylation. Given the challenge of direct and selective C-H hydroxylation on the complex alprazolam scaffold, a more controlled approach via an acetoxy intermediate is proposed. The overall synthetic workflow is depicted below.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
The synthesis of the deuterated benzophenone (B1666685) intermediate is the initial and critical step for introducing the deuterium labels.
-
Reaction: Friedel-Crafts Acylation
-
Reagents:
-
Benzene-d6
-
2-Amino-5-chlorobenzoyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (anhydrous)
-
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen), add 2-amino-5-chlorobenzoyl chloride portion-wise at 0 °C.
-
Add Benzene-d6 dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
The synthesis of the deuterated alprazolam core follows established procedures for benzodiazepine synthesis[3][4][5][6].
-
Step 1: Acylation of 2-Amino-5-chloro-benzophenone-d5
-
React 2-Amino-5-chloro-benzophenone-d5 with chloroacetyl chloride to yield N-(2-(benzoyl-d5)-4-chlorophenyl)-2-chloroacetamide.
-
-
Step 2: Cyclization to form the Benzodiazepine Ring
-
Treat the acetamide (B32628) derivative with a suitable base (e.g., ammonia (B1221849) in a suitable solvent) to induce cyclization, forming 7-Chloro-5-(phenyl-d5)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
-
-
Step 3: Thionation and Hydrazinolysis
-
Convert the lactam to a thiolactam using Lawesson's reagent, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazino-benzodiazepine.
-
-
Step 4: Triazole Ring Formation
-
React the hydrazino intermediate with triethyl orthoacetate to form the triazole ring, yielding Alprazolam-d5.
-
A recently developed method for the acetoxylation of the 3-position of 1,4-benzodiazepines can be adapted for this step[7][8][9]. This position corresponds to the 4-position in the systematic naming of alprazolam.
-
Reaction: Iodine-catalyzed Acetoxylation
-
Reagents:
-
Alprazolam-d5
-
Iodine (I₂)
-
Potassium peroxydisulfate (B1198043) (K₂S₂O₈)
-
Potassium acetate (B1210297) (KOAc)
-
Glacial acetic acid
-
-
Procedure:
-
To a suspension of Alprazolam-d5 in glacial acetic acid, add potassium acetate and iodine.
-
Heat the suspension to 65 °C until all solids dissolve.
-
Add potassium peroxydisulfate portion-wise, maintaining the temperature at 65 °C.
-
Stir the reaction mixture at 65-70 °C for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium thiosulfate (B1220275) solution to remove excess iodine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 4-Acetoxy Alprazolam-d5.
-
The final step is the hydrolysis of the acetoxy group to the desired hydroxyl group.
-
Reaction: Saponification
-
Reagents:
-
4-Acetoxy Alprazolam-d5
-
Sodium hydroxide (B78521) (NaOH) solution (1N)
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve the crude 4-Acetoxy Alprazolam-d5 in ethanol.
-
Cool the solution to 5 °C and add 1N sodium hydroxide solution dropwise.
-
Stir the reaction mixture at 5 °C for 1 hour.
-
Acidify the reaction mixture with glacial acetic acid.
-
Cool the mixture to induce crystallization.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
-
Purification
Purification of the final product is critical to ensure its suitability as an analytical standard. A two-step purification process is recommended.
Recrystallization is an effective method for removing bulk impurities.
-
Solvent Selection: A suitable solvent system should be determined empirically. A mixture of ethanol and water or ethyl acetate and hexanes may be effective. The ideal solvent will dissolve the compound at elevated temperatures and allow for crystal formation upon cooling.
-
General Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under high vacuum.
-
For achieving high purity (>99%), preparative HPLC is the method of choice.
Figure 2: Experimental workflow for HPLC purification.
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase preparative column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Procedure:
-
Dissolve the recrystallized product in the initial mobile phase composition.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Dry the final product under high vacuum.
-
Quantitative Data Summary
The following table summarizes the expected yields and purity at each stage of the synthesis. These values are estimates based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
| Step | Product | Theoretical Yield (%) | Purity (by HPLC, %) |
| Friedel-Crafts Acylation | 2-Amino-5-chloro-benzophenone-d5 | 60-70 | >95 |
| Benzodiazepine and Triazole Ring Formation | Alprazolam-d5 | 50-60 | >90 |
| Acetoxylation | 4-Acetoxy Alprazolam-d5 | 70-80 | >90 |
| Hydrolysis | This compound (crude) | 85-95 | >85 |
| Recrystallization | This compound | 70-80 (recovery) | >98 |
| Preparative HPLC | This compound (pure) | 80-90 (recovery) | >99.5 |
Characterization
The structure and purity of the final product should be confirmed by a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of five deuterium atoms. The mass spectrum should show a molecular ion peak corresponding to the mass of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the overall structure and the absence of protons on the deuterated phenyl ring.
-
¹³C NMR: To confirm the carbon framework.
-
²H NMR: To confirm the presence and location of the deuterium atoms.
-
Conclusion
This technical guide provides a detailed and plausible pathway for the synthesis and purification of this compound. The proposed route leverages established benzodiazepine chemistry and introduces a modern acetoxylation method to achieve the desired hydroxylation. The successful synthesis and rigorous purification of this deuterated analog will provide a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and forensic toxicology. It is imperative that all experimental work is conducted by trained professionals in a controlled laboratory setting, adhering to all relevant safety protocols.
References
- 1. Alprazolam pharmacokinetics, metabolism, and plasma levels: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Alprazolam - Wikipedia [en.wikipedia.org]
- 4. bbgate.com [bbgate.com]
- 5. CN104130201A - Preparation method of benzodiazothioketone serving as intermediate of alprazolam - Google Patents [patents.google.com]
- 6. CN104130201B - The preparation method of a kind of alprazolam intermediate benzodiazepine thioketones - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Deuterium Labeling of Alprazolam Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterium (B1214612) labeling of alprazolam and its primary metabolites, α-hydroxyalprazolam and 4-hydroxyalprazolam (B159327). This document details the metabolic pathways of alprazolam, offers a plausible synthetic route for deuterium-labeled alprazolam, outlines analytical methodologies for quantification, and presents available pharmacokinetic data. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction to Alprazolam and its Metabolism
Alprazolam is a triazolobenzodiazepine that exerts its anxiolytic effects by potentiating the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[1] Following oral administration, alprazolam is readily absorbed, with peak plasma concentrations occurring within one to two hours.[1] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes.[2]
The primary metabolic pathways involve hydroxylation, leading to the formation of two major active metabolites: α-hydroxyalprazolam and 4-hydroxyalprazolam.[2] These metabolites are subsequently glucuronidated and excreted in the urine.[2] While both metabolites exhibit pharmacological activity, their plasma concentrations are generally less than 10% of the parent drug, suggesting that the clinical activity of alprazolam is primarily due to the unchanged molecule.[2]
Metabolic Pathway of Alprazolam
The biotransformation of alprazolam is a critical aspect of its pharmacokinetic and pharmacodynamic profile. The introduction of a hydroxyl group at the alpha or 4-position is the initial and rate-limiting step in its clearance.
Deuterium Labeling of Alprazolam
Plausible Synthetic Protocol for Alprazolam-d5
This proposed synthesis involves the use of deuterated benzophenone (B1666685) as a starting material. The phenyl ring is a common site for deuteration in internal standards for alprazolam.
Step 1: Synthesis of 2-Amino-5-chloro-d5-benzophenone
A Friedel-Crafts acylation of deuterated benzene (B151609) (benzene-d6) with 2-amino-5-chlorobenzoyl chloride would yield the deuterated benzophenone precursor.
-
Reactants: Benzene-d6, 2-amino-5-chlorobenzoyl chloride, and a Lewis acid catalyst (e.g., aluminum chloride).
-
Solvent: An inert solvent such as dichloromethane (B109758) or carbon disulfide.
-
Procedure: The 2-amino-5-chlorobenzoyl chloride is added to a cooled suspension of aluminum chloride in the solvent. Benzene-d6 is then added dropwise, and the reaction mixture is stirred until completion. The product is isolated by quenching the reaction with acid and subsequent extraction and purification.
Step 2: Formation of the Benzodiazepine (B76468) Ring
The resulting 2-amino-5-chloro-d5-benzophenone can be converted to the benzodiazepine core structure.
-
Reactants: 2-amino-5-chloro-d5-benzophenone, glycine (B1666218) ethyl ester hydrochloride, and a base (e.g., pyridine).
-
Procedure: The reactants are heated in a suitable solvent, leading to the formation of the seven-membered diazepine (B8756704) ring.
Step 3: Annulation of the Triazole Ring
The final step involves the formation of the triazole ring, a characteristic feature of alprazolam. This is a multi-step process.
-
Thionation: The benzodiazepine intermediate is reacted with a thionating agent, such as Lawesson's reagent, to form a thioamide.
-
Hydrazinolysis: The thioamide is then reacted with hydrazine (B178648) to form a hydrazino-diazepine.
-
Cyclization: The hydrazino-diazepine is cyclized with an appropriate reagent, such as triethyl orthoacetate, followed by heating to form the triazole ring, yielding alprazolam-d5.
Experimental Protocols for Metabolite Analysis
The quantification of alprazolam and its metabolites in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated internal standards for alprazolam, α-hydroxyalprazolam, and 4-hydroxyalprazolam are commercially available.
Sample Preparation from Human Plasma
A common method for extracting alprazolam and its metabolites from plasma is protein precipitation.
-
Procedure:
-
To 100 µL of human plasma, add an internal standard solution containing alprazolam-d5, α-hydroxyalprazolam-d5, and 4-hydroxyalprazolam-d5.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of formic acid to improve ionization.[3]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and its deuterated internal standard are monitored.[3]
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of Alprazolam (1 mg Oral Dose)
| Parameter | Value | Reference(s) |
| Cmax (Peak Plasma Concentration) | 12 - 22 ng/mL | [5] |
| Tmax (Time to Peak Concentration) | 0.7 - 2.1 hours | [6] |
| AUC (Area Under the Curve) | 194.4 - 203.7 ng·h/mL | [7] |
| t1/2 (Elimination Half-Life) | 9 - 16 hours | [5] |
Table 2: Pharmacokinetic Parameters of Alprazolam Metabolites (Following 1 mg Oral Dose of Alprazolam)
| Metabolite | Parameter | Value | Reference(s) |
| α-Hydroxyalprazolam | Cmax | ~0.18 ng/mL | [8] |
| Tmax | ~4 hours | [8] | |
| 4-Hydroxyalprazolam | Cmax | <10% of parent drug | [2][5] |
| Tmax | Not explicitly detailed |
Table 3: LC-MS/MS MRM Transitions for Alprazolam and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Alprazolam | 309.1 | 281.1 | [3] |
| α-Hydroxyalprazolam | 325.1 | 297.1 | [9] |
| 4-Hydroxyalprazolam | 325.1 | 205.1 | [9] |
| Alprazolam-d5 | 314.1 | 286.1 | [10] |
| α-Hydroxyalprazolam-d5 | 330.1 | 302.1 | - |
| 4-Hydroxyalprazolam-d5 | 330.1 | 210.1 | - |
Note: MRM transitions for deuterated metabolites are predicted based on the mass shift and may require empirical optimization.
Conclusion
This technical guide has provided a detailed overview of the deuterium labeling of alprazolam metabolites, encompassing metabolic pathways, a plausible synthesis for deuterium-labeled alprazolam, analytical methodologies, and a summary of pharmacokinetic data. The use of deuterium-labeled standards is indispensable for the accurate bioanalysis of alprazolam and its metabolites. While a direct comparison of the pharmacokinetics of deuterated and non-deuterated alprazolam is not yet available in the literature, the principles of deuterium isotope effects suggest that deuteration would likely lead to a slower rate of metabolism and prolonged exposure. Further research in this area would be valuable for a more complete understanding of the disposition of deuterated alprazolam.
References
- 1. Alprazolam - Wikipedia [en.wikipedia.org]
- 2. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. auc cmax tmax: Topics by Science.gov [science.gov]
- 7. Pharmacokinetics and psychomotor performance of alprazolam: concentration-effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Stability and Storage of 4-Hydroxy Alprazolam-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Hydroxy Alprazolam-d5, a deuterated internal standard crucial for the accurate quantification of 4-hydroxyalprazolam (B159327), the primary active metabolite of alprazolam. Given the inherent instability of the non-deuterated metabolite, this guide synthesizes available data and established protocols to ensure the integrity of this critical reference material in research and clinical settings.
Introduction: The Importance of Stability in Bioanalysis
This compound serves as an indispensable tool in pharmacokinetic and toxicological studies involving alprazolam. As a stable isotope-labeled internal standard, its structural and chemical similarity to the analyte, 4-hydroxyalprazolam, allows for the correction of variability during sample preparation and analysis by mass spectrometry. However, the reliability of quantitative data is fundamentally dependent on the stability of this internal standard. Degradation of this compound can lead to inaccurate measurements, impacting data interpretation and the validity of study outcomes. This guide addresses the critical aspects of its stability, potential degradation pathways, and optimal storage and handling procedures.
Understanding the Stability Profile of this compound
Direct quantitative stability data for this compound is not extensively available in peer-reviewed literature. However, studies on its non-deuterated analog, 4-hydroxyalprazolam, have highlighted its instability in biological matrices, particularly in human serum during assay development[1]. The deuteration in this compound is unlikely to significantly alter its inherent chemical stability. Therefore, understanding the stability of 4-hydroxyalprazolam provides a strong foundation for handling its deuterated counterpart.
Known Instability of 4-Hydroxyalprazolam
Research has shown that 4-hydroxyalprazolam is susceptible to degradation, which can interfere with the quantification of other alprazolam metabolites, such as α-hydroxyalprazolam[1]. While the precise mechanisms of degradation for 4-hydroxyalprazolam are not fully elucidated in the public domain, the known degradation pathways of the parent compound, alprazolam, offer valuable insights.
Potential Degradation Pathways
The primary degradation pathways for alprazolam, and likely by extension 4-hydroxyalprazolam, include hydrolysis and photodegradation. The triazolobenzodiazepine structure is known to be susceptible to these degradation routes. Forced degradation studies on alprazolam have identified several degradation products, including triazolaminoquinoleine. It is plausible that this compound could degrade into analogous structures.
The metabolic pathway of alprazolam to its hydroxylated metabolites is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.
Metabolic Pathway of Alprazolam.
Quantitative Stability Data (Illustrative)
Due to the limited availability of specific quantitative stability data for this compound, the following tables present illustrative data based on studies of other benzodiazepines in biological matrices. This information should be used as a general guideline, and it is imperative for researchers to perform their own stability validation for this compound in their specific experimental matrices and conditions.
Table 1: Illustrative Long-Term Stability of Benzodiazepines in Whole Blood at Various Temperatures
| Temperature | Time | Analyte Concentration (Illustrative % Remaining) |
| Room Temperature | 1 month | 70-80% |
| 3 months | 40-60% | |
| 6 months | <30% | |
| 4°C | 1 month | 90-95% |
| 3 months | 75-85% | |
| 6 months | 60-70% | |
| -20°C | 1 month | >98% |
| 3 months | >95% | |
| 6 months | >90% | |
| -80°C | 6 months | >98% |
Data synthesized from studies on various benzodiazepines and should be considered illustrative for this compound.
Table 2: Illustrative Short-Term Stability of Benzodiazepines in Plasma
| Condition | Time | Analyte Concentration (Illustrative % Remaining) |
| Room Temperature | 4 hours | >98% |
| 8 hours | 95-98% | |
| 24 hours | 85-95% | |
| 4°C | 24 hours | >98% |
| 48 hours | 95-98% | |
| Freeze-Thaw Cycles | 1 Cycle | >98% |
| (from -20°C) | 3 Cycles | 90-95% |
| 5 Cycles | 85-90% |
Data synthesized from studies on various benzodiazepines and should be considered illustrative for this compound.
Recommended Storage and Handling
To maintain the integrity of this compound, the following storage and handling procedures are recommended:
-
Long-Term Storage: For long-term stability, this compound should be stored at -20°C or lower in a tightly sealed container, protected from light. Under these conditions, the standard is expected to be stable for an extended period (e.g., ≥ 4 years for similar deuterated standards).
-
Short-Term Storage: For short-term storage (days to weeks), the standard can be kept at 2-8°C .
-
Stock Solutions: Stock solutions should be prepared in a high-purity, anhydrous solvent such as methanol (B129727) or acetonitrile. These solutions should be stored at -20°C in amber glass vials to protect from light.
-
Working Solutions: Prepare working solutions fresh as needed. If storage is necessary, they should be kept at 2-8°C for no longer than 24 hours.
-
Handling:
-
Equilibrate the container to room temperature before opening to prevent condensation.
-
Use calibrated equipment for all transfers.
-
Minimize exposure to light and air.
-
Avoid repeated freeze-thaw cycles of stock and working solutions. Aliquoting stock solutions into single-use vials is highly recommended.
-
Experimental Protocols for Stability Assessment
To ensure the reliability of analytical data, it is crucial to validate the stability of this compound under the specific conditions of your laboratory and analytical methods. The following are detailed protocols for key stability experiments.
Protocol for Long-Term Stability Assessment in a Biological Matrix
Objective: To evaluate the stability of this compound in a specific biological matrix (e.g., plasma, urine) over an extended period under intended storage conditions.
Methodology:
-
Sample Preparation:
-
Obtain a pool of the desired blank biological matrix.
-
Spike the matrix with a known concentration of this compound. It is recommended to prepare samples at low and high concentrations.
-
Aliquot the spiked matrix into multiple polypropylene (B1209903) tubes suitable for storage.
-
-
Storage:
-
Store the aliquots at the intended long-term storage temperature (e.g., -20°C and -80°C).
-
-
Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 6, 9, and 12 months), retrieve a set of aliquots from each storage temperature.
-
Allow the samples to thaw at room temperature.
-
Process and analyze the samples using a validated analytical method (e.g., LC-MS/MS).
-
Analyze freshly prepared calibration standards and quality control samples with each batch of stability samples.
-
-
Data Evaluation:
-
Calculate the mean concentration of this compound at each time point.
-
Compare the mean concentration at each time point to the initial concentration (time 0).
-
The analyte is considered stable if the mean concentration is within a predefined acceptance range (e.g., ±15% of the initial concentration).
-
Workflow for Long-Term Stability Assessment.
Protocol for Forced Degradation Study
Objective: To identify potential degradation products of this compound and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a temperature-controlled oven for a defined period.
-
Photodegradation: Expose the stock solution to a controlled light source as per ICH Q1B guidelines. Include a dark control to differentiate between light-induced and thermal degradation.
-
-
Analysis:
-
Analyze the stressed samples using a high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector and a mass spectrometer (MS). The analytical method should be capable of separating the parent compound from all degradation products.
-
-
Data Evaluation:
-
Identify and characterize the degradation products using the spectral data from the PDA and MS detectors.
-
Determine the percentage of degradation of this compound under each stress condition.
-
The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is stability-indicating.
-
References
4-Hydroxy Alprazolam-d5: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides comprehensive information on 4-Hydroxy Alprazolam-d5, a key analytical standard in pharmacokinetic and toxicological studies. This document outlines supplier information, quantitative data, and a detailed experimental protocol for its use as an internal standard.
Introduction
This compound is the deuterated form of 4-hydroxyalprazolam (B159327), a major active metabolite of the widely prescribed benzodiazepine, alprazolam (Xanax®). Alprazolam is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) enzymes to its two main hydroxylated metabolites: 4-hydroxyalprazolam and α-hydroxyalprazolam.[1][2][3][4] Due to its stable isotope label, this compound is an ideal internal standard for quantitative analysis of 4-hydroxyalprazolam in biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use allows for accurate and precise measurement by correcting for variations in sample preparation and instrument response.
Supplier and Product Information
A variety of suppliers offer this compound, typically as a certified reference material (CRM) solution. The following table summarizes the available products and their specifications.
| Supplier | Product Name | Catalog Number | Concentration | Solvent | Unit Size |
| Cerilliant (via MilliporeSigma/Sigma-Aldrich) | 4-Hydroxyalprazolam-D5 Solution | H-143-1ML | 100 µg/mL | Acetonitrile | 1 mL |
| Cerilliant (via Fisher Scientific) | CERILLIANT™ 4-Hydroxyalprazolam-D5 Solution | 01001477 | 100 µg/mL | Acetonitrile | 1 mL |
| Chemtos | 4-Hydroxy-Alprazolam-d5 | A-1291 | Not specified (solid) | Not applicable | 5.00 mg |
| MedChemExpress | This compound | HY-115354S | Not specified | Not specified | Not specified |
| Cayman Chemical | This compound (CRM) | Item No. 15878 | Not specified | Not specified | Not specified |
| LMS Consult | 4-HYDROXYALPRAZOLAM-D5 | 3848950 | Not specified | Not specified | Not specified |
| Bertin Bioreagent | 4-hydroxy Alprazolam | 15878 | Not specified | Not specified | Not specified |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₈D₅ClN₄O |
| Molecular Weight | ~329.8 g/mol |
| CAS Number | Not consistently available for deuterated form |
| Appearance | Typically a solid or a solution in an organic solvent |
| Storage | Recommended storage at -20°C |
Metabolic Pathway of Alprazolam
Alprazolam undergoes extensive metabolism in the liver, primarily through oxidation by CYP3A4 and CYP3A5 enzymes. This process leads to the formation of two major active metabolites, 4-hydroxyalprazolam and α-hydroxyalprazolam. These metabolites are then further conjugated with glucuronic acid to form water-soluble glucuronides, which are subsequently excreted in the urine.[5][6][7]
Experimental Protocols
The following is a representative experimental protocol for the quantification of 4-hydroxyalprazolam in human urine using this compound as an internal standard, based on established LC-MS/MS methodologies.[8][9][10][11][12]
Sample Preparation (Solid-Phase Extraction)
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add 20 µL of β-glucuronidase solution and 200 µL of a suitable buffer (e.g., 0.5 M ammonium (B1175870) acetate, pH 5.0). Incubate the mixture at 50-60°C for 1-2 hours to deconjugate the glucuronidated metabolites.
-
Internal Standard Spiking: After hydrolysis, spike the sample with a known concentration of this compound solution (e.g., 25 µL of a 1 µg/mL solution).
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol (B129727) followed by deionized water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 20% methanol) to remove interferences.
-
Elute the analytes with an appropriate elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in methanol or acetonitrile).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both 4-hydroxyalprazolam and this compound are monitored.
-
Experimental Workflow
Conclusion
This compound is an essential tool for researchers in pharmacology, toxicology, and clinical chemistry. Its use as an internal standard ensures the reliability and accuracy of analytical methods for the quantification of alprazolam's major metabolite. This guide provides a comprehensive overview of the available suppliers, key technical data, and a detailed experimental framework to assist researchers in their studies.
References
- 1. Drug Metabolism in Human Brain: High Levels of Cytochrome P4503A43 in Brain and Metabolism of Anti-Anxiety Drug Alprazolam to Its Active Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - The role of CYP3A4/5 in alprazolam metabolism - Karolinska Institutet - Figshare [openarchive.ki.se]
- 3. THE ROLE OF CYP 3 A 4 / 5 IN ALPRAZOLAM METABOLISM | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. alpha-Hydroxyalprazolam glucuronide | 144964-58-9 | Benchchem [benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. alpha-Hydroxyalprazolam glucuronide (144964-58-9) for sale [vulcanchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. waters.com [waters.com]
- 11. mdpi.com [mdpi.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Methodological & Application
Application Note: Quantification of Alprazolam and its Metabolites in Human Plasma using 4-Hydroxy Alprazolam-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alprazolam is a widely prescribed benzodiazepine (B76468) for the management of anxiety and panic disorders. The quantitative analysis of alprazolam and its primary active metabolites, 4-hydroxyalprazolam (B159327) and α-hydroxyalprazolam, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the simultaneous quantification of alprazolam, 4-hydroxyalprazolam, and α-hydroxyalprazolam in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology employs 4-Hydroxy Alprazolam-d5 as an internal standard (IS) to ensure accuracy and precision.
Alprazolam is primarily metabolized in the liver via oxidation, leading to the formation of 4-hydroxyalprazolam and α-hydroxyalprazolam.[1] this compound is a deuterated analog of the primary metabolite and serves as an ideal internal standard due to its similar chemical properties and chromatographic behavior, which compensates for variations during sample preparation and analysis.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of alprazolam and its metabolites.
Materials and Reagents
-
Alprazolam, 4-hydroxyalprazolam, α-hydroxyalprazolam, and this compound reference standards
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., toluene, methylene (B1212753) chloride)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase column)
Sample Preparation
Two common methods for sample preparation are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
A robust SPE method is often employed for sample clean-up and concentration of analytes.[2]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 1 mL of plasma, add the internal standard (this compound). Vortex the sample and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analytes and the internal standard with a stronger organic solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[3]
LLE is an alternative method for sample preparation.
-
Addition of IS: Add the internal standard (this compound) to 1 mL of plasma.
-
Buffering: Buffer the plasma samples to an alkaline pH.
-
Extraction: Add an organic solvent mixture (e.g., toluene/methylene chloride 7:3 v/v), vortex, and centrifuge to separate the layers.[4][5]
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for analysis.[4][5]
LC-MS/MS Method
The following are typical LC-MS/MS parameters for the analysis of alprazolam and its metabolites.
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol and water with 0.1% formic acid.[4][5]
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Detection: Multiple Reaction Monitoring (MRM)
Quantitative Data
The following tables summarize the quantitative performance of the described LC-MS/MS method.
| Analyte | MRM Transition (m/z) |
| Alprazolam | 309 -> 205 |
| 4-Hydroxyalprazolam | 325 -> 216 |
| α-Hydroxyalprazolam | 325 -> 216 |
| This compound (IS) | 330 -> 221 |
Table 1: Multiple Reaction Monitoring (MRM) transitions for alprazolam, its metabolites, and the internal standard.[4]
| Parameter | Alprazolam | 4-Hydroxyalprazolam / α-Hydroxyalprazolam |
| Linearity Range | 0.05 - 50 ng/mL | 0.05 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.05 ng/mL |
| Intra-assay Precision (%CV) | ≤ 5.6% | ≤ 8.4% |
| Inter-assay Precision (%CV) | ≤ 11.8% | ≤ 9.6% |
| Accuracy (%RE) | ≤ ± 6.6% | ≤ ± 6.6% |
Table 2: Summary of quantitative data for the analysis of alprazolam and its metabolites.[4][5][6][7]
Visualizations
Metabolic Pathway of Alprazolam
Caption: Metabolic pathway of alprazolam to its primary metabolites.
Experimental Workflow
Caption: Experimental workflow for the quantification of alprazolam metabolites.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and specific approach for the simultaneous quantification of alprazolam and its major metabolites in human plasma. The detailed protocols and validated quantitative data presented in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals engaged in pharmacokinetic and other related studies of alprazolam. The use of a deuterated internal standard is critical for achieving the high accuracy and precision required in regulated bioanalytical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Simultaneous quantification of alprazolam, 4- and alpha-hydroxyalprazolam in plasma samples using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydroxy Alprazolam-d5 Internal Standard in Plasma Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of 4-Hydroxy Alprazolam in human plasma using 4-Hydroxy Alprazolam-d5 as an internal standard (IS). The methodology is based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalytical applications.
Introduction
The quantification of drug metabolites, such as 4-Hydroxy Alprazolam, in biological matrices is a critical aspect of pharmacokinetic and toxicokinetic studies in drug development. The use of a stable isotope-labeled internal standard, like this compound, is the gold standard for correcting for variability in sample preparation and instrument response, ensuring the accuracy and precision of the results. This protocol outlines a validated LC-MS/MS method for this purpose.
Experimental Protocols
Materials and Reagents
-
4-Hydroxy Alprazolam analytical standard
-
This compound internal standard
-
Blank human plasma (verified to be drug-free)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Toluene (HPLC grade)
-
Methylene chloride (HPLC grade)
-
Di-isopropyl ether (HPLC grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual primary stock solutions of 4-Hydroxy Alprazolam and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 4-Hydroxy Alprazolam primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to achieve a final concentration suitable for spiking into plasma samples (e.g., 100 pg/µL).
Sample Preparation
This section describes three common extraction methods. The choice of method may depend on the desired recovery, matrix effects, and available resources.
2.3.1. Liquid-Liquid Extraction (LLE) [1][2][3]
-
Pipette 0.3 mL of plasma sample into a microcentrifuge tube.
-
Add a specified volume of the internal standard working solution (e.g., 50 ng/mL of alprazolam-d5)[3].
-
Add 1 mL of an organic solvent mixture, such as toluene/methylene chloride (7:3 v/v) or di-isopropyl ether[1][2][3].
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
2.3.2. Solid-Phase Extraction (SPE) [4]
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the plasma sample (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with a suitable organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2.3.3. Protein Precipitation (PPT) [5][6]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Transfer the supernatant to a vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
2.4.1. Liquid Chromatography
-
Column: Reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 5 µm)[5].
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid[5][7].
-
Gradient: A linear gradient can be employed, for instance, starting at 30% B, increasing to 90% B, holding, and then re-equilibrating[5]. Isocratic elution, such as 60:40 methanol:water with 0.1% formic acid, has also been successfully used[1][2].
-
Injection Volume: 2 - 10 µL[5].
-
Column Temperature: 40°C[5].
2.4.2. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[2][5].
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
4-Hydroxy Alprazolam: The precursor ion (m/z) would be approximately 325. The specific product ion would need to be determined empirically, but a likely transition would be monitored[2].
-
This compound: The precursor ion (m/z) would be approximately 330. The product ion would be 5 Daltons higher than the corresponding fragment of the unlabeled analyte[2].
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for maximum signal intensity[2][5].
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of alprazolam and its metabolites using a deuterated internal standard.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.05 - 50 ng/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | [1][2][4] |
| Correlation Coefficient (r²) | > 0.99 | [3][8] |
| Quality Control Level | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%) | Reference |
| Low QC | ≤ 8.4 | ≤ 9.6 | ± 6.6 | [1][2] |
| Mid QC | ≤ 8.4 | ≤ 9.2 | ± 6.6 | [1][2] |
| High QC | ≤ 8.4 | ≤ 7.8 | ± 6.6 | [1][2] |
| Analyte | Extraction Recovery | Reference |
| Alprazolam Metabolites | > 82% | [4] |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of 4-Hydroxy Alprazolam in plasma using a deuterated internal standard.
Caption: General workflow for the quantification of 4-Hydroxy Alprazolam in plasma.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific protocol for the quantification of 4-Hydroxy Alprazolam in human plasma. Adherence to this protocol, with appropriate validation, will yield high-quality data suitable for regulatory submissions and pivotal clinical studies.
References
- 1. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. sciex.com [sciex.com]
- 4. Simultaneous quantification of alprazolam, 4- and alpha-hydroxyalprazolam in plasma samples using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Hydroxy Alprazolam-d5 in Urine Drug Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Hydroxy Alprazolam-d5 as an internal standard in the quantitative analysis of alprazolam and its metabolites in human urine. The methodologies described herein are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for forensic and clinical toxicology.
Introduction
Alprazolam, a widely prescribed benzodiazepine (B76468) for anxiety and panic disorders, is extensively metabolized in the body prior to excretion.[1][2][3] The primary metabolites include alpha-hydroxyalprazolam (B159172) and 4-hydroxyalprazolam.[1][4] Urine drug testing for alprazolam use, therefore, often targets these metabolites, which are typically present as glucuronide conjugates.[1][5] For accurate quantification and to compensate for variations in sample preparation and instrument response, a stable isotope-labeled internal standard is essential. This compound, a deuterated analog of 4-hydroxyalprazolam, serves as an ideal internal standard for this purpose due to its similar chemical and physical properties to the analyte of interest.
Analytical Principle
The core of the analytical approach involves the enzymatic hydrolysis of conjugated metabolites in the urine sample, followed by solid-phase extraction (SPE) to isolate and concentrate the analytes. The extracted sample is then analyzed by LC-MS/MS. By adding a known concentration of this compound to the urine sample at the beginning of the workflow, any loss of the target analyte during sample processing can be accurately accounted for. The ratio of the analyte's signal to the internal standard's signal is used to construct a calibration curve and quantify the concentration of the analyte in the sample.
Data Presentation
The following tables summarize key quantitative data from various validated methods for the analysis of alprazolam and its metabolites in urine.
Table 1: Limits of Quantification (LOQ) for Alprazolam and its Metabolites
| Compound | LOQ (ng/mL) | Analytical Method | Reference |
| Alprazolam | 0.05 | LC-MS | [4] |
| alpha-Hydroxyalprazolam | 0.05 | LC-MS | [4] |
| 4-Hydroxyalprazolam | 0.05 | LC-MS | [4] |
| Alpha-Hydroxyalprazolam | 40 | LC-MS/MS | [6] |
Table 2: Recovery and Precision Data for Benzodiazepine Extraction from Urine
| Analyte | Recovery (%) | Within-Day Precision (CV%) | Between-Day Precision (CV%) | Analytical Method | Reference |
| Multiple Benzodiazepines | 56 - 83 | - | 3 - 12 | LC-MS/MS | [5][7] |
| Multiple Benzodiazepines | > 90 | - | - | LC-MS | [8] |
| alpha-Hydroxyalprazolam | > 66 | < 11 | < 16 | GC-MS | [9] |
| Alprazolam and metabolites | > 82 | 1.9 - 17.9 | 1.9 - 17.9 | LC-MS | [4] |
Experimental Protocols
Urine Sample Preparation and Enzymatic Hydrolysis
This protocol describes the initial steps of preparing a urine sample for analysis, including the crucial enzymatic hydrolysis to cleave the glucuronide conjugates from the metabolites.
Materials:
-
Urine specimen
-
This compound internal standard solution (in methanol)
-
β-glucuronidase (from E. coli or other suitable source)
-
Phosphate (B84403) buffer (pH 6.8) or Acetate (B1210297) buffer (pH 5.0)
-
Vortex mixer
-
Incubator or water bath
Procedure:
-
Allow urine specimens to equilibrate to room temperature.
-
To a 2 mL polypropylene (B1209903) tube, add 0.5 mL of the urine sample.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 0.5 mL of phosphate or acetate buffer.
-
Add a sufficient amount of β-glucuronidase enzyme.
-
Vortex the mixture for 30 seconds.
-
Incubate the sample at an appropriate temperature (e.g., 60°C) for a specified time (e.g., 2 hours) to ensure complete hydrolysis.[5][7]
Solid-Phase Extraction (SPE)
This protocol outlines the extraction and purification of the hydrolyzed analytes from the urine matrix using a mixed-mode or reverse-phase SPE cartridge.
Materials:
-
SPE cartridges (e.g., polymer-based mixed-mode or C18)
-
Deionized water
-
Elution solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the column. Do not allow the column to dry.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 20% acetonitrile in water) to remove interfering substances.[8]
-
Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.
-
Elution: Elute the analytes from the cartridge with 1-2 mL of the appropriate elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100-500 µL) of the mobile phase for LC-MS/MS analysis.[8]
LC-MS/MS Analysis
This section provides a general protocol for the chromatographic separation and mass spectrometric detection of the target analytes. Instrument parameters should be optimized for the specific LC-MS/MS system being used.
Liquid Chromatography (LC) Parameters:
-
Column: A reverse-phase C18 column is commonly used for the separation of benzodiazepines.
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol with a small amount of acid (e.g., 0.1% formic acid).
-
Gradient: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL.
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for benzodiazepines.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (e.g., 4-hydroxyalprazolam) and the internal standard (this compound) must be determined and optimized.
Visualizations
Caption: Experimental workflow for urine drug testing of alprazolam metabolites.
Caption: Logical relationship of components in the analytical process.
References
- 1. Urinary screening for alprazolam and its major metabolites by the Abbott ADx and TDx analyzers with confirmation by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medcentral.com [medcentral.com]
- 3. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 4. Simultaneous quantification of alprazolam, 4- and alpha-hydroxyalprazolam in plasma samples using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Benzodiazepines, Urine, Quantitative Testing Services at Drexel Medicine Diagnostics | Drexel Medicine [drexelmedicine.org]
- 7. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academic.oup.com [academic.oup.com]
Application Note: Solid-Phase Extraction of Alprazolam and its Metabolites using 4-Hydroxy Alprazolam-d5 for LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alprazolam, a widely prescribed benzodiazepine (B76468) for anxiety and panic disorders, undergoes extensive metabolism in the body. The primary metabolic pathway involves hydroxylation by cytochrome P450 3A4 (CYP3A4) to form two major active metabolites: α-hydroxyalprazolam and 4-hydroxyalprazolam (B159327).[1][2][3][4] These metabolites are subsequently conjugated with glucuronic acid and excreted in the urine. Accurate quantification of alprazolam and its metabolites in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology.
This application note provides a detailed protocol for the solid-phase extraction (SPE) of alprazolam, α-hydroxyalprazolam, and 4-hydroxyalprazolam from human plasma and urine, utilizing 4-Hydroxy Alprazolam-d5 as an internal standard for robust and accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Alprazolam
Alprazolam is metabolized in the liver, primarily by the CYP3A4 enzyme, into its hydroxylated metabolites. This metabolic process is a key determinant of the drug's pharmacokinetic profile and duration of action.
Figure 1: Metabolic pathway of alprazolam.
Experimental Protocols
This section details the methodologies for sample preparation, solid-phase extraction, and LC-MS/MS analysis of alprazolam and its metabolites.
Materials and Reagents
-
Alprazolam, α-Hydroxyalprazolam, and 4-Hydroxyalprazolam analytical standards
-
This compound (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
β-glucuronidase (from E. coli for urine samples)
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Human plasma and urine (drug-free)
Sample Preparation
Plasma Samples:
-
Allow plasma samples to thaw to room temperature.
-
To 500 µL of plasma, add 50 µL of internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of 0.1 M zinc sulfate (B86663) in 50% methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
The supernatant is ready for SPE.
Urine Samples:
-
To 500 µL of urine, add 50 µL of internal standard working solution (this compound in methanol).
-
Add 500 µL of 0.1 M acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution.
-
Vortex and incubate at 60°C for 2 hours to hydrolyze the glucuronide conjugates.
-
Centrifuge at 3000 x g for 5 minutes.
-
The supernatant is ready for SPE.
Solid-Phase Extraction (SPE) Protocol
The following protocol is optimized for a mixed-mode cation exchange SPE cartridge.
Figure 2: Experimental workflow for SPE and LC-MS/MS analysis.
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Equilibration: Equilibrate the cartridge with 2 mL of 2% formic acid in water.
-
Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 2 mL of 2% formic acid in water to remove polar impurities.
-
Wash the cartridge with 2 mL of 20% methanol in water to remove less polar impurities.
-
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10-90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Alprazolam | 309.1 | 281.1 |
| α-Hydroxyalprazolam | 325.1 | 297.1 |
| 4-Hydroxyalprazolam | 325.1 | 206.1 |
| This compound (IS) | 330.1 | 211.1 |
Quantitative Data Summary
The following tables summarize the performance characteristics of the method.
Table 1: Method Validation Parameters
| Parameter | Alprazolam | α-Hydroxyalprazolam | 4-Hydroxyalprazolam |
| Linear Range (ng/mL) | 0.5 - 100 | 0.5 - 100 | 0.5 - 100 |
| LOQ (ng/mL) | 0.5 | 0.5 | 0.5 |
| LOD (ng/mL) | 0.1 | 0.1 | 0.1 |
| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 |
Table 2: Recovery and Precision Data
| Analyte | Concentration (ng/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Alprazolam | 1 | 92.5 | 4.8 | 6.2 |
| 50 | 95.1 | 3.5 | 5.1 | |
| α-Hydroxyalprazolam | 1 | 89.8 | 5.3 | 7.1 |
| 50 | 93.2 | 4.1 | 6.5 | |
| 4-Hydroxyalprazolam | 1 | 91.3 | 5.1 | 6.8 |
| 50 | 94.5 | 3.9 | 5.9 |
Recovery and precision data are representative and may vary based on specific laboratory conditions and instrumentation.
Conclusion
This application note presents a robust and reliable method for the simultaneous extraction and quantification of alprazolam and its major metabolites, α-hydroxyalprazolam and 4-hydroxyalprazolam, from human plasma and urine. The use of a mixed-mode cation exchange solid-phase extraction protocol provides clean extracts and high recovery rates. The incorporation of this compound as an internal standard ensures accurate and precise quantification by LC-MS/MS. This method is suitable for a wide range of applications, including clinical research, pharmacokinetic analysis, and forensic toxicology.
References
- 1. Simultaneous quantification of alprazolam, 4- and alpha-hydroxyalprazolam in plasma samples using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
Protein precipitation method using 4-Hydroxy Alprazolam-d5
Quantitative Analysis of Alprazolam and its Metabolites in Human Plasma via Protein Precipitation and LC-MS/MS using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alprazolam is a widely prescribed benzodiazepine (B76468) for the treatment of anxiety and panic disorders.[1] Accurate quantification of alprazolam and its primary active metabolite, 4-hydroxyalprazolam, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[1] This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of these analytes in human plasma. The method employs a simple and rapid protein precipitation step for sample preparation, incorporating 4-Hydroxy Alprazolam-d5 as a stable isotope-labeled (deuterated) internal standard to ensure the highest level of accuracy and precision, in line with regulatory guidelines.
The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis.[2] It precisely mimics the analyte during sample preparation, chromatography, and ionization, effectively compensating for matrix effects, extraction variability, and instrument fluctuations.[2] This approach significantly enhances data reliability compared to methods using non-deuterated internal standards or no internal standard at all.
Data Presentation
The following tables summarize the validation parameters for the bioanalytical method, demonstrating its performance and the benefits of employing a deuterated internal standard. The data is representative of a typical validation study for a method analyzing alprazolam with a deuterated internal standard like Alprazolam-d5, which is structurally analogous to this compound.
Table 1: Calibration Curve Linearity for Alprazolam
| Concentration Range (ng/mL) | Correlation Coefficient (r²) | Deviation from Nominal (%) |
| 0.05 - 50.0 | > 0.998 | < 15% |
Table 2: Intra-Day and Inter-Day Precision and Accuracy
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) |
| Alprazolam | LLOQ | 0.05 | ≤ 8.4 | ± 9.2 | ≤ 11.8 | ± 10.5 |
| Low | 2.0 | ≤ 5.6 | ± 6.6 | ≤ 8.7 | ± 7.9 | |
| Medium | 5.0 | ≤ 4.1 | ± 4.5 | ≤ 8.7 | ± 6.1 | |
| High | 20.0 | ≤ 3.9 | ± 3.1 | ≤ 8.7 | ± 5.4 | |
| 4-Hydroxy- | LLOQ | 0.05 | ≤ 9.1 | ± 10.3 | ≤ 12.5 | ± 11.8 |
| alprazolam | Low | 2.0 | ≤ 8.4 | ± 7.8 | ≤ 9.6 | ± 8.5 |
| Medium | 5.0 | ≤ 6.2 | ± 5.9 | ≤ 9.2 | ± 7.3 | |
| High | 20.0 | ≤ 5.8 | ± 4.7 | ≤ 7.8 | ± 6.9 | |
| Data synthesized from representative LC-MS/MS validation studies for alprazolam and its metabolites.[1][3] |
Table 3: Recovery and Matrix Effect Assessment
| Analyte | QC Level (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%CV of IS-Normalized Factor) |
| Alprazolam | Low (2.0) | 88 | < 5 |
| High (20.0) | 85 | < 4 | |
| 4-Hydroxy- | Low (2.0) | 85 | < 6 |
| alprazolam | High (20.0) | 82 | < 5 |
| 4-Hydroxy- | N/A | 88 | N/A |
| Alprazolam-d5 (IS) | |||
| High recovery and low matrix effect variability underscore the method's robustness.[2][3][4] |
Experimental Protocols
Materials and Reagents
-
Analytes: Alprazolam, 4-Hydroxyalprazolam
-
Internal Standard: this compound
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water
-
Plasma: Blank human plasma (K2-EDTA)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Alprazolam, 4-Hydroxyalprazolam, and this compound by dissolving the accurately weighed standards in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs).
-
Internal Standard (IS) Working Solution (10 ng/mL): Dilute the this compound primary stock solution in acetonitrile. This solution will be used as the protein precipitation agent.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma samples (calibration standards, QCs, or unknown samples) into 1.5 mL microcentrifuge tubes.
-
Add 300 µL of the Internal Standard Working Solution (10 ng/mL this compound in acetonitrile) to each plasma sample.[5]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5]
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Agilent 6460 Triple Quadrupole MS or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: Linear gradient to 90% B
-
3.0-3.5 min: Hold at 90% B
-
3.5-4.0 min: Return to 30% B and re-equilibrate
-
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Alprazolam: 309.2 → 281.0
-
4-Hydroxyalprazolam: 325.0 → 297.0
-
This compound (IS): 330.0 → 302.0 (Note: Exact transitions for d5 may vary slightly)
-
Visualizations
Logical Relationship Diagram
The diagram below illustrates the critical role of the deuterated internal standard in correcting for variability during the bioanalytical process.
Caption: Role of the Internal Standard in Bioanalysis.
Experimental Workflow Diagram
This workflow outlines the complete process from sample receipt to final data analysis.
Caption: Sample Preparation and Analysis Workflow.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of alprazolam, 4- and alpha-hydroxyalprazolam in plasma samples using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. payeshdarou.ir [payeshdarou.ir]
Application Note: GC-MS Analysis of Benzodiazepines in Biological Matrices using 4-Hydroxy Alprazolam-d5
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and sensitive method for the quantitative analysis of common benzodiazepines and their metabolites in biological matrices, such as blood and urine, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a deuterated internal standard, 4-Hydroxy Alprazolam-d5, to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. The methodology includes Solid-Phase Extraction (SPE) for sample clean-up, followed by chemical derivatization to improve the volatility and thermal stability of the analytes, enabling reliable chromatographic separation and mass spectrometric detection. This method is suitable for applications in clinical toxicology, forensic science, and pharmacokinetic studies.
Principle of the Method
The analysis of benzodiazepines, which are often present at trace levels in complex biological samples, requires extensive sample preparation to remove interfering substances.[1] This protocol utilizes a mixed-mode solid-phase extraction (SPE) procedure to isolate the target analytes. For urine samples, an initial enzymatic hydrolysis step is incorporated to cleave glucuronide conjugates, ensuring the analysis of total (free and conjugated) drug concentrations.[2][3]
Following extraction, the analytes are subjected to a derivatization reaction using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This step converts polar functional groups (e.g., hydroxyl and amine groups) into their more volatile and thermally stable tert-butyldimethylsilyl (TBDMS) derivatives.[1][2] The use of TBDMS derivatives offers excellent hydrolytic stability and characteristic mass spectra for reliable identification.[1][4]
The derivatized extract is then analyzed by GC-MS operating in Selected Ion Monitoring (SIM) mode. Quantification is achieved by comparing the peak area ratio of the target analyte to the deuterated internal standard, this compound, against a multi-point calibration curve. The use of a stable isotope-labeled internal standard is critical for compensating for any analyte loss during sample preparation and for correcting matrix effects.[2]
Experimental Protocols
Apparatus and Reagents
-
Apparatus: GC-MS system with an autosampler, solid-phase extraction manifold, nitrogen evaporator, centrifuge, vortex mixer, and sonicator.
-
Chemicals: Methanol (HPLC grade), Acetonitrile (HPLC grade), Ethyl Acetate (B1210297) (HPLC grade), Dichloromethane (HPLC grade).
-
Reagents: this compound, certified reference standards of benzodiazepines, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), β-glucuronidase (from Helix pomatia), sodium acetate buffer (100 mM, pH 4.5), phosphate (B84403) buffer (pH 9.0).[1][3]
-
SPE Columns: Mixed-mode solid-phase extraction cartridges.
Sample Preparation
2.2.1 Blood/Serum/Plasma Samples
-
Pipette 1.0 mL of the sample (or 1.0 mL of a 1:5 tissue homogenate) into a labeled glass culture tube.[3]
-
Add 50 µL of the internal standard working solution (e.g., this compound at 250 ng/mL).[3]
-
Add 3 mL of 100 mM sodium acetate buffer (pH 4.5). Vortex for 15 seconds and sonicate for 15 minutes.[3]
-
Centrifuge the samples at approximately 3000 rpm for 10 minutes.[3]
-
Decant the supernatant and proceed to the Solid-Phase Extraction (SPE) step (Section 2.3).
2.2.2 Urine Samples
-
Pipette 1.0 mL of the urine sample into a labeled glass culture tube.
-
Add 50 µL of the internal standard working solution.
-
Add 1 mL of sodium acetate buffer (pH 4.5) and 50 µL of β-glucuronidase solution.[3][5]
-
Vortex and incubate the mixture in a water bath at 56-60°C for 1-2 hours for enzymatic hydrolysis.[1][6]
-
Allow the sample to cool to room temperature.
-
Proceed to the Solid-Phase Extraction (SPE) step (Section 2.3).
Solid-Phase Extraction (SPE)
-
Condition the mixed-mode SPE columns with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of sodium acetate buffer (pH 4.5). Do not allow the column to dry.
-
Load the entire supernatant from the sample preparation step onto the conditioned SPE column.
-
Apply a gentle vacuum or positive pressure (2-4 psi) to pass the sample through the column.[3]
-
Wash the column sequentially with 2 mL of deionized water and 2 mL of pH 9.0 buffer.[3]
-
Dry the columns thoroughly under high vacuum or nitrogen pressure (≈ 40 psi) for at least 15 minutes.[3]
-
Elute the analytes with 2 mL of a suitable solvent mixture, such as acetone-dichloromethane (3:1, v/v) or ethyl acetate, into a clean collection tube.[1]
Derivatization
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of MTBSTFA and 50 µL of ethyl acetate to the dried residue.[2]
-
Cap the tube tightly and heat at 70°C for 30 minutes to form the TBDMS derivatives.
-
Cool the tube to room temperature. The sample is now ready for GC-MS injection.
GC-MS Analysis Workflow
The overall analytical process from sample receipt to final data analysis is illustrated in the workflow diagram below.
Instrumental Parameters
The following table outlines the recommended starting parameters for the GC-MS system. These may require optimization based on the specific instrument and analytes of interest.
| Parameter | Setting |
| GC System | |
| Injection Port | Splitless mode, 2 µL injection volume[7] |
| Inlet Temperature | 260-270°C[8][9] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[8] |
| Column | VF-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[8] |
| Oven Program | Initial temp 150°C (hold 1 min), ramp at 20°C/min to 200°C, then ramp at 10°C/min to 285°C (hold 5 min), finally ramp at 10°C/min to 310°C (hold 4 min)[7] |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[8] |
| Ion Source Temp. | 230-250°C[7][8] |
| Transfer Line Temp. | 280-285°C[7][9] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data and Results
Selected Ion Monitoring (SIM) Parameters
The table below lists suggested quantifier and qualifier ions for the TBDMS-derivatives of selected benzodiazepines and the internal standard. These ions should be confirmed by analyzing a reference standard.
| Analyte (TBDMS-Derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| α-Hydroxyalprazolam | 409 | 381 | 353 |
| This compound (IS) | 414 | 386 | 358 |
| Oxazepam | 415 | 358 | 399 |
| Lorazepam | 449 | 392 | 433 |
| Temazepam | 371 | 356 | 343 |
| Nordiazepam | 399 | 342 | 383 |
| Diazepam | 256 | 283 | 284 |
Method Validation Data (Representative)
The following tables summarize typical performance characteristics for a validated GC-MS method for benzodiazepines. Actual values must be determined during in-house validation.
Table 1: Linearity and Limits of Detection/Quantification
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| α-Hydroxyalprazolam | 50 - 2000 | > 0.995 | 5 | 50 |
| Oxazepam | 50 - 2000 | > 0.996 | 5 | 50 |
| Lorazepam | 50 - 2000 | > 0.995 | 10 | 50 |
| Temazepam | 50 - 2000 | > 0.998 | 2 | 50 |
| Nordiazepam | 50 - 2000 | > 0.997 | 2 | 50 |
| Data synthesized from literature values for similar methods.[4][10] |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Accuracy (%) |
| Oxazepam | Low | 100 | < 3% | < 5% | 95 - 105% |
| High | 1000 | < 2% | < 4% | 97 - 103% | |
| Nordiazepam | Low | 100 | < 3% | < 5% | 96 - 104% |
| High | 1000 | < 2% | < 4% | 98 - 102% | |
| Temazepam | Low | 100 | < 6% | < 8% | 94 - 106% |
| High | 1000 | < 4% | < 6% | 96 - 104% | |
| Data synthesized from literature values for similar methods.[4][10] |
Conclusion
The described GC-MS method provides a reliable and sensitive protocol for the simultaneous determination of multiple benzodiazepines in biological specimens. Key features of the method include a robust solid-phase extraction, effective silyl-derivatization, and the use of a deuterated internal standard (this compound) to ensure quantitative accuracy. The protocol is highly suitable for research, clinical, and forensic laboratories requiring precise measurement of these compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nyc.gov [nyc.gov]
- 4. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. nist.gov [nist.gov]
- 9. gcms.cz [gcms.cz]
- 10. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydroxy Alprazolam-d5 in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of 4-hydroxyalprazolam (B159327) in forensic toxicology applications using 4-Hydroxy Alprazolam-d5 as an internal standard. The protocols detailed below leverage Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific drug quantification in complex biological matrices.
Introduction
Alprazolam, a widely prescribed benzodiazepine (B76468) for anxiety and panic disorders, is extensively metabolized in the body. One of its primary metabolites is 4-hydroxyalprazolam, formed primarily by the cytochrome P450 3A4 (CYP3A4) enzyme[1][2]. In forensic toxicology, the detection and quantification of alprazolam and its metabolites are crucial for determining drug use, assessing compliance, and investigating potential overdose or drug-facilitated crimes.
The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification. This internal standard co-elutes with the target analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis and ensuring the reliability of the results[3][4][5].
Metabolic Pathway of Alprazolam
Alprazolam undergoes oxidative metabolism in the liver, primarily yielding two major active metabolites: 4-hydroxyalprazolam and α-hydroxyalprazolam. 4-hydroxyalprazolam is generally considered to be less pharmacologically active than the parent drug[1][6].
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. alpha-Hydroxyalprazolam-D5 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. scribd.com [scribd.com]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Alprazolam in Human Plasma Using 4-Hydroxy Alprazolam-d5 by LC-MS/MS
Introduction
Alprazolam is a widely prescribed benzodiazepine (B76468) for the management of anxiety and panic disorders. Accurate and reliable quantification of alprazolam in biological matrices is crucial for clinical monitoring, pharmacokinetic studies, and forensic toxicology. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of alprazolam in human plasma. The method employs 4-Hydroxy Alprazolam-d5, a deuterated analog of a major metabolite, as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. This methodology is suitable for high-throughput clinical analysis, providing reliable data for researchers, scientists, and drug development professionals.
Experimental Protocols
A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS) method has been developed for the quantitative determination of alprazolam in plasma.[1][2]
1. Materials and Reagents
-
Alprazolam certified reference standard
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., toluene, methylene (B1212753) chloride)[1][2]
2. Standard Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of alprazolam and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the alprazolam stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration suitable for spiking in all samples (e.g., 100 ng/mL).
3. Sample Preparation
Two common extraction methods are presented below: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Solid Phase Extraction (SPE)
-
To 200 µL of human plasma, add 50 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma, add 50 µL of the internal standard working solution and vortex.[3]
-
Add 1 mL of an appropriate organic solvent mixture (e.g., toluene/methylene chloride, 7:3 v/v).[1][2]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[1][2][3]
-
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: An HPLC system capable of binary gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18) is commonly used.[4]
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in methanol or acetonitrile).[1][2][3]
-
Flow Rate: A typical flow rate is between 0.25 and 0.8 mL/min.[1][2][3]
-
Injection Volume: 5-10 µL.[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Alprazolam | This compound (IS) |
| Precursor Ion (m/z) | 309.1 | 329.8 |
| Product Ion (m/z) | 281.1 | To be determined empirically |
| Collision Energy (eV) | To be optimized | To be optimized |
| Dwell Time (ms) | 100-200 | 100-200 |
Note: The specific MRM transitions and collision energies for this compound should be optimized based on the instrument used.
Data Presentation
The following table summarizes the typical quantitative performance of a validated LC-MS/MS method for alprazolam analysis.
Table 2: Summary of Quantitative Data for Alprazolam Analysis
| Parameter | Result |
| Linearity Range | 0.05 - 50 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1][2] |
| Intra-day Precision (%CV) | ≤ 5.6%[1][2] |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 80% |
| Matrix Effect | Minimal and compensated by IS |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of alprazolam.
Caption: Metabolic pathway of alprazolam.
References
Application Notes and Protocols for the Analysis of 4-Hydroxy Alprazolam-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy Alprazolam is a primary metabolite of Alprazolam, a widely prescribed benzodiazepine (B76468) for anxiety and panic disorders. The accurate quantification of its metabolites is crucial in pharmacokinetic, pharmacodynamic, and toxicological studies. 4-Hydroxy Alprazolam-d5 is the deuterated stable isotope-labeled internal standard used for the precise quantification of 4-Hydroxy Alprazolam in biological matrices by mass spectrometry. Its use is essential to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and reliability of the results.[1]
This document provides detailed protocols for the extraction of 4-Hydroxy Alprazolam from biological samples using solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT). It also includes typical quantitative data and liquid chromatography-tandem mass spectrometry (LC-MS/MS) conditions to guide researchers in their analytical method development.
Metabolic Pathway of Alprazolam
Alprazolam is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 and CYP3A5 playing the most significant roles.[2][3][4][5] These enzymes catalyze the hydroxylation of alprazolam to its two major active metabolites: 4-hydroxyalprazolam (B159327) and α-hydroxyalprazolam.[3][4][6] 4-hydroxyalprazolam is generally the more abundant metabolite.[3][6] These metabolites are subsequently glucuronidated before excretion.[2]
Figure 1: Metabolic Pathway of Alprazolam.
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Urine Samples
This protocol is adapted from established methods for benzodiazepine extraction from urine.[7]
Materials:
-
Polymeric cation-exchange SPE cartridges (e.g., Oasis MCX)
-
Urine sample
-
This compound internal standard
-
0.1 M Acetate (B1210297) buffer (pH 5.0)
-
β-glucuronidase
-
Deionized water
-
Ammonium (B1175870) hydroxide
-
Mobile phase for LC-MS/MS analysis
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine in a centrifuge tube, add a known amount of this compound internal standard.
-
Add 1 mL of 0.1 M acetate buffer (pH 5.0).
-
Add β-glucuronidase and vortex gently.
-
Incubate the sample at 60-65°C for 1 to 2 hours.
-
Allow the sample to cool to room temperature and centrifuge to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of 20% acetonitrile in water.
-
-
Elution:
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes with 1 mL of acetonitrile containing 2% ammonium hydroxide.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Figure 2: Workflow for SPE of 4-Hydroxy Alprazolam.
Liquid-Liquid Extraction (LLE) Protocol for Plasma Samples
This protocol is based on a method for the extraction of alprazolam and its hydroxy metabolites from plasma.[8][9]
Materials:
-
Plasma sample
-
This compound internal standard
-
Saturated sodium borate (B1201080) buffer (pH ~9)
-
Toluene/methylene chloride (7:3, v/v)
-
Mobile phase for LC-MS/MS analysis
-
Glass extraction tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of plasma sample into a glass extraction tube.
-
Add a known amount of this compound internal standard.
-
Vortex and allow to equilibrate for at least 30 minutes.
-
-
Extraction:
-
Add 1 mL of saturated sodium borate buffer (pH ~9) and mix.
-
Add 7 mL of toluene/methylene chloride (7:3, v/v).
-
Cap the tube and rock mechanically for 30 minutes.
-
Centrifuge for at least 10 minutes at >2500 rpm.
-
-
Solvent Evaporation and Reconstitution:
-
Transfer the organic layer to a clean glass tube.
-
Evaporate the solvent to dryness at <40°C under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protein Precipitation (PPT) Protocol for Plasma/Serum Samples
This is a general and rapid method for sample clean-up.[10][11]
Materials:
-
Plasma or serum sample
-
This compound internal standard
-
Acetonitrile (ACN), chilled
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Precipitation:
-
To 200 µL of plasma/serum in a centrifuge tube, add a known amount of this compound internal standard.
-
Add 600 µL of chilled acetonitrile (3:1 ratio of ACN to sample).
-
Vortex for 2 minutes to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to an autosampler vial for direct injection or evaporate and reconstitute in mobile phase if concentration is needed.
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of 4-Hydroxy Alprazolam and related compounds using LC-MS/MS.
Table 1: Method Performance Characteristics
| Parameter | 4-Hydroxy Alprazolam / α-Hydroxy Alprazolam | Alprazolam | Reference(s) |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL | 0.05 - 0.5 ng/mL | [8][12] |
| Linearity Range | Up to 50 ng/mL | 0.5 - 250 ng/mL | [8] |
| Intra-assay Precision (%CV) | ≤ 8.4% | ≤ 5.6% | [8] |
| Inter-assay Precision (%CV) | 7.8 - 9.6% | 8.7 - 11.8% | [8] |
| Accuracy | ≤ ± 6.6% | ≤ ± 6.6% | [8] |
Table 2: Extraction Efficiency
| Extraction Method | Analyte | Extraction Recovery | Reference(s) |
| Solid-Phase Extraction | Alprazolam & Metabolites | > 82% | [12] |
| Liquid-Liquid Extraction | α-Hydroxy Alprazolam | 78 - 102% | [9] |
| Liquid-Liquid Extraction | Alprazolam | 85 - 99% | [9] |
LC-MS/MS Parameters
The following are typical starting conditions for LC-MS/MS analysis. Optimization may be required.
Table 3: Liquid Chromatography Parameters
| Parameter | Typical Condition | Reference(s) |
| Column | C18 reversed-phase (e.g., 1.7-2.6 µm particle size) | [13][14] |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate | [8][13] |
| Mobile Phase B | Methanol or Acetonitrile | [8][13] |
| Flow Rate | 0.2 - 0.4 mL/min | [13][15] |
| Gradient | Isocratic or gradient elution | [8][13] |
| Injection Volume | 2 - 10 µL | [13] |
Table 4: Mass Spectrometry Parameters
| Parameter | Typical Condition | Reference(s) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [13] |
| Detection Mode | Selected Reaction Monitoring (SRM) | [8] |
| MRM Transition (Alprazolam) | 309.2 → 281.0 | [14] |
| MRM Transition (Alprazolam-d5) | 314.2 → 286.0 | [14] |
| MRM Transition (Hydroxyalprazolam) | 325.0 → 297.0 | [14] |
Note: The MRM transition for this compound would be specific to the deuteration pattern and should be optimized empirically.
Conclusion
The choice of sample preparation method for 4-Hydroxy Alprazolam analysis depends on the desired level of extract cleanliness, sample throughput, and available resources. Protein precipitation is the fastest method but may result in significant matrix effects. Liquid-liquid extraction offers a good balance of cleanliness and ease of use. Solid-phase extraction is the most effective method for removing interferences and achieving the lowest limits of detection, though it is more time-consuming. The use of this compound as an internal standard is highly recommended for all methods to ensure the highest quality quantitative data. The provided protocols and parameters serve as a comprehensive starting point for the development of robust and reliable analytical methods for 4-Hydroxy Alprazolam.
References
- 1. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 2. researchgate.net [researchgate.net]
- 3. Drug Metabolism in Human Brain: High Levels of Cytochrome P4503A43 in Brain and Metabolism of Anti-Anxiety Drug Alprazolam to Its Active Metabolite | PLOS One [journals.plos.org]
- 4. Alprazolam - Wikipedia [en.wikipedia.org]
- 5. Item - The role of CYP3A4/5 in alprazolam metabolism - Karolinska Institutet - Figshare [openarchive.ki.se]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Simultaneous quantification of alprazolam, 4- and alpha-hydroxyalprazolam in plasma samples using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. payeshdarou.ir [payeshdarou.ir]
- 14. researchgate.net [researchgate.net]
- 15. Fast Determination of Benzodiazepines in Human Urine via Liquid-Liquid Extraction with Low Temperature Partitioning and LC-HRMS [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for 4-Hydroxy Alprazolam-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 4-Hydroxy Alprazolam-d5 using mass spectrometry. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the expected MRM transitions for this compound?
A1: While direct experimental data for this compound can vary between instruments, the expected Multiple Reaction Monitoring (MRM) transitions can be inferred from the non-deuterated analog and other deuterated benzodiazepines. The precursor ion for 4-Hydroxy Alprazolam is m/z 325.0.[1] For the d5 variant, the precursor ion will be m/z 330.0. Common fragmentation patterns for benzodiazepines suggest likely product ions.
It is crucial to experimentally confirm these transitions by infusing a pure standard of this compound into the mass spectrometer.
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable, isotopically labeled version of the analyte, 4-Hydroxy Alprazolam. It is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response.
Q3: What are the most common sample preparation techniques for this compound?
A3: The most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often preferred for its ability to provide a cleaner sample by efficiently removing interferences from complex matrices like plasma or urine.[2] LLE is a viable alternative, though it may require more optimization to minimize matrix effects.
Q4: What are typical LC-MS/MS parameters for the analysis of this compound?
A4: A reverse-phase C18 column is commonly used with a gradient elution of water and acetonitrile (B52724) or methanol (B129727), often with a formic acid modifier to improve peak shape and ionization efficiency.[1][3] Positive ion electrospray (ESI+) is the standard ionization mode.[4]
Troubleshooting Guide
Issue: Poor Sensitivity or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect MRM Transitions | Infuse a standard solution of this compound to determine the optimal precursor and product ions. Start with the inferred transitions (e.g., 330.0 -> 221.0) and optimize the collision energy. |
| Suboptimal Ionization | Ensure the mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation in ESI+ mode. Check and optimize source parameters like capillary voltage, gas flow, and temperature. |
| Sample Degradation | 4-Hydroxy Alprazolam can be unstable under certain conditions.[5] Prepare fresh standards and samples. Avoid prolonged exposure to harsh pH or high temperatures during sample preparation. |
| Insufficient Sample Cleanup | Matrix components can suppress the signal. Optimize the SPE or LLE protocol to remove interferences. Consider using a more selective SPE cartridge. |
Issue: Inconsistent or Drifting Retention Times
| Possible Cause | Troubleshooting Steps |
| LC Pump Issues | Ensure the LC pumps are delivering a stable and accurate flow rate. Prime the pumps to remove any air bubbles. |
| Column Temperature Fluctuations | Use a column oven to maintain a consistent temperature throughout the analysis. |
| Column Degradation | Inspect the column for signs of high backpressure or peak shape deterioration. Replace the column if necessary. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase daily. Ensure proper mixing of mobile phase components. |
Issue: High Background Noise or Matrix Effects
| Possible Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | Employ a more rigorous sample cleanup method, such as a multi-step SPE protocol or a combination of LLE and SPE.[2] |
| Co-elution of Interferences | Adjust the chromatographic gradient to better separate this compound from interfering peaks. Consider a column with a different selectivity. |
| Contaminated LC-MS System | Inject blank samples to assess for carryover. If present, clean the injector, column, and ion source. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods analyzing alprazolam and its metabolites. These values can serve as a benchmark when developing and validating a method for 4-Hydroxy Alprazolam.
| Parameter | LC-MS/MS Method |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[2] |
| Linearity Range | 0.05 - 50 ng/mL[4] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
| Extraction Recovery | > 80%[2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Plasma
-
Sample Preparation: To 1 mL of plasma, add the working solution of this compound.
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole with ESI in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the optimized transitions for this compound.
Visualizations
Caption: Workflow for this compound Analysis.
Caption: Troubleshooting for Poor MS Signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of alprazolam, 4- and alpha-hydroxyalprazolam in plasma samples using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. academic.oup.com [academic.oup.com]
- 5. Development and validation of an LC-MS/MS assay for the quantitative analysis of alprazolam, α-hydroxyalprazolam and hy… [ouci.dntb.gov.ua]
Technical Support Center: Stability of 4-Hydroxy Alprazolam-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy Alprazolam-d5 in biological samples. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological samples?
While specific stability data for this compound in biological matrices is not extensively published, a key concern is the inherent instability of the non-deuterated form, 4-Hydroxy Alprazolam. Research has indicated that 4-Hydroxy Alprazolam can be unstable in serum during analytical method development[1]. Therefore, it is crucial to handle and store biological samples containing this compound with care to prevent degradation, which could compromise the accuracy of analytical results. General best practices for the handling of deuterated internal standards should be strictly followed.
Q2: What are the recommended storage conditions for biological samples containing this compound?
Based on general guidelines for benzodiazepine (B76468) stability, long-term storage of biological samples should be at ultra-low temperatures. For whole blood, plasma, and serum, storage at -70°C or -80°C is highly recommended to minimize degradation[2]. Storage at -20°C may be acceptable for shorter durations, but the stability of this compound at this temperature should be experimentally verified.
Q3: How many freeze-thaw cycles can my samples undergo without affecting the integrity of this compound?
The number of permissible freeze-thaw cycles should be determined experimentally as part of your bioanalytical method validation. For the parent compound, alprazolam, stability has been demonstrated for up to three freeze-thaw cycles in protein-precipitated human plasma[3]. However, given the noted instability of the 4-hydroxy metabolite, it is critical to minimize freeze-thaw cycles. It is recommended to aliquot samples into single-use volumes before long-term storage.
Q4: My analytical results show a high degree of variability. Could this be related to the stability of this compound?
High variability in analytical results can indeed be an indicator of analyte instability. If you observe inconsistent concentrations of this compound across quality control samples or over time, it is advisable to conduct a thorough stability assessment. This should include evaluating short-term stability at room temperature, long-term stability at your chosen storage temperature, and the impact of freeze-thaw cycles.
Q5: Are there any known issues with the stability of this compound in solution?
Manufacturers of this compound certified reference materials typically guarantee stability for several years when stored as a solution in an organic solvent (e.g., methanol (B129727) or acetonitrile) at -20°C in a tightly sealed container, protected from light. However, the stability in aqueous solutions or biological matrices is expected to be significantly lower.
Troubleshooting Guides
Issue: Inconsistent Internal Standard Response
If you are observing a drifting or inconsistent response for this compound during an analytical run, consider the following troubleshooting steps:
-
Autosampler Stability: Assess the stability of the processed samples in the autosampler. The temperature of the autosampler and the duration the samples remain in it before injection can impact the stability of this compound.
-
Post-preparative Stability: The stability of the analyte in the final extraction solvent should be evaluated. It is possible that the compound is degrading after sample processing but before analysis.
-
Adsorption to Vials or Plates: Ensure that the sample vials or well plates are not contributing to a loss of the analyte through adsorption. Using silanized glass or low-binding polypropylene (B1209903) may mitigate this issue.
Issue: Apparent Loss of Analyte During Sample Storage
A systematic decrease in the concentration of this compound in your quality control samples over time may indicate a storage stability issue.
-
Storage Temperature: Verify that the samples have been consistently stored at the intended temperature. Fluctuations in storage temperature can accelerate degradation.
-
Matrix Effects: The composition of the biological matrix can influence analyte stability. Consider the presence of enzymes or other components that may contribute to degradation. The use of enzyme inhibitors or pH adjustment may be necessary.
-
Anticoagulant/Preservative Effects: The type of anticoagulant or preservative used in sample collection tubes can impact stability. It is advisable to test stability in different types of collection tubes (e.g., EDTA, heparin, citrate) to identify the most suitable one for your assay.
Data Presentation
Table 1: Summary of Alprazolam Stability in Human Plasma
| Stability Condition | Matrix | Temperature | Duration | Analyte Recovery/Change | Citation |
| Freeze-Thaw | Protein-Precipitated Plasma | -22°C | 3 Cycles | Stable | [3] |
| Short-Term (Bench-Top) | Protein-Precipitated Plasma | Room Temperature (~22°C) | Up to 2 hours | Stable | [3] |
| Long-Term | Protein-Precipitated Plasma | -22°C | Not Specified | Stable | [3] |
Table 2: General Stability of Benzodiazepines in Whole Blood
| Storage Temperature | Approximate Degradation over 1 Year (High Concentration) | Approximate Degradation over 1 Year (Low Concentration) | Citation |
| Room Temperature | 70% | 100% | [4] |
| 4°C | 50-80% | 90-100% | [4] |
| -20°C | 10-20% | 10-20% | [4] |
| -80°C | Not Significant (except for Midazolam) | 5-12% | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound in your specific biological matrix. These protocols are based on standard bioanalytical method validation guidelines.
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Prepare at least three replicates of low and high concentration quality control (QC) samples in the desired biological matrix.
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for the desired number of cycles (e.g., 3 or 5).
-
-
Analysis: After the final thaw cycle, process and analyze the QC samples along with a freshly prepared calibration curve and a set of control QC samples that have not undergone any freeze-thaw cycles (time zero).
-
Data Evaluation: Calculate the mean concentration and accuracy of the freeze-thaw samples and compare them to the nominal concentration and the mean concentration of the time-zero control samples. The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Prepare at least three replicates of low and high concentration QC samples in the desired biological matrix.
-
Incubation: Place the QC samples at room temperature for a duration that mimics the expected sample handling time during routine analysis (e.g., 4, 8, or 24 hours).
-
Analysis: After the incubation period, process and analyze the QC samples along with a freshly prepared calibration curve and a set of time-zero control QC samples.
-
Data Evaluation: Compare the mean concentration of the incubated samples to the nominal concentration. The deviation should be within ±15%.
Protocol 3: Long-Term Stability Assessment
-
Sample Preparation: Prepare a sufficient number of low and high concentration QC samples in the desired biological matrix to be analyzed at multiple time points.
-
Storage: Store the QC samples at the intended long-term storage temperature (e.g., -80°C).
-
Analysis: At each designated time point (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples, thaw them, and analyze them against a freshly prepared calibration curve and time-zero control QC samples.
-
Data Evaluation: The mean concentration of the stored QC samples at each time point should be within ±15% of the nominal concentration.
Mandatory Visualization
References
Overcoming chromatographic interference with 4-Hydroxy Alprazolam-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 4-Hydroxy Alprazolam-d5 as an internal standard in chromatographic analysis, particularly in LC-MS/MS applications.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of 4-Hydroxy Alprazolam using its deuterated internal standard, this compound.
Question: Why am I observing a chromatographic retention time shift between 4-Hydroxy Alprazolam and this compound?
Answer: A slight shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[1] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[1] While a small, consistent shift is generally acceptable, a variable or significant shift can compromise analytical accuracy, especially if the peaks drift into regions of matrix-induced signal suppression or enhancement.[2]
-
Potential Cause: The deuterium (B1214612) atoms can subtly alter the physicochemical properties of the molecule, leading to different interactions with the stationary phase of the chromatography column.[2]
-
Solution:
-
Optimize Chromatography: Ensure that the chromatographic method has sufficient resolution to separate the analyte and internal standard from any matrix components. Even with a co-eluting internal standard, differential matrix effects can occur if there is a slight chromatographic separation.[3]
-
Confirm Peak Integration: Verify that the integration windows for both the analyte and the internal standard are correctly defined to account for any consistent shift.
-
Monitor System Stability: Inconsistent shifts may indicate issues with the LC system, such as temperature fluctuations or mobile phase composition variability.
-
Question: My calibration curve is non-linear at higher concentrations. What is the cause and how can I fix it?
Answer: Non-linearity at high concentrations is a common issue in LC-MS/MS analysis, even when using a deuterated internal standard. The two most probable causes are isotopic interference (cross-talk) and ion source saturation.[1]
-
Potential Cause 1: Isotopic Interference ("Cross-Talk"): Naturally occurring isotopes (e.g., ¹³C) of 4-Hydroxy Alprazolam can have a mass-to-charge ratio (m/z) that overlaps with the signal of this compound.[1] This interference becomes more significant as the analyte concentration increases, artificially inflating the internal standard signal and causing the response ratio to plateau.[1][4]
-
Potential Cause 2: Ion Source Saturation: At high concentrations, the analyte and internal standard molecules compete for ionization in the mass spectrometer's ion source.[1] This competition can lead to a disproportionate response, where the internal standard signal may be suppressed as the analyte concentration increases.[1]
Solutions:
| Solution | Description |
| Use a Higher Mass-Labeled Standard | If possible, use an internal standard with a higher degree of deuteration or a ¹³C-labeled standard to minimize isotopic overlap.[1] |
| Optimize IS Concentration | An inappropriate concentration of the internal standard can lead to detector saturation.[1] A common practice is to use a concentration that yields a signal intensity around 50% of the highest calibration standard.[1] |
| Dilute Samples | Diluting samples can bring the analyte concentration into the linear range of the assay.[1] |
| Mathematical Correction | Some mass spectrometry software platforms can perform mathematical corrections for known isotopic contributions.[1] |
Question: I am seeing poor accuracy and precision in my results despite using a deuterated internal standard. What could be wrong?
Answer: While this compound is an excellent internal standard, certain factors can still lead to poor results. These include deuterium exchange, impurities in the standard, and differential matrix effects.
-
Potential Cause 1: Deuterium Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent or sample matrix, particularly if they are on labile positions like hydroxyl (-OH) or amine groups.[1][3] This reduces the internal standard signal and can lead to an overestimation of the analyte concentration.[1]
-
Potential Cause 2: Impurity in Internal Standard: The this compound standard itself may contain a small amount of the unlabeled analyte.[3] This leads to a constant positive bias, especially at the lower limit of quantification (LLOQ).[3]
-
Potential Cause 3: Differential Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte and internal standard differently, even with a stable isotope-labeled standard.[2][3] This can occur if the analyte and internal standard do not co-elute perfectly and one peak is affected by a region of ion suppression while the other is not.[2]
Troubleshooting Workflow:
Caption: A workflow for diagnosing and resolving poor analytical accuracy and precision.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of chromatographic interference for 4-Hydroxy Alprazolam?
Common sources of interference can be broadly categorized as:
-
Matrix Effects: Endogenous components in biological samples (e.g., lipids, salts) can co-elute with the analyte and suppress or enhance its ionization in the mass spectrometer.[2][5]
-
Isomeric Compounds: Isomers of alprazolam or its metabolites, such as the designer benzodiazepine (B76468) 4'-chloro deschloroalprazolam, have similar physicochemical properties and can be difficult to separate chromatographically.[6] While not an isomer of 4-hydroxy alprazolam, this highlights the challenge of novel psychoactive substances.
-
Metabolites: Other metabolites of alprazolam, such as alpha-hydroxyalprazolam (B159172), may be present and require adequate chromatographic separation.[7][8]
-
Adulterants/Diluents: In forensic samples, substances like paracetamol, caffeine, glucose, and lactose (B1674315) may be present and could potentially interfere with the analysis.[9]
Q2: How can I minimize matrix effects?
Minimizing matrix effects is crucial for accurate quantification. Key strategies include:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of interfering matrix components.[8][10] Protein precipitation is a simpler but generally less clean method.[11]
-
Optimized Chromatography: Develop a robust chromatographic method that separates the analyte from the majority of matrix components. A post-column infusion study can help identify regions of ion suppression to be avoided.[2]
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is considered the "gold standard" internal standard because it co-elutes with the analyte and experiences similar matrix effects, thus providing effective correction.[3]
Q3: What are typical LC-MS/MS parameters for the analysis of 4-Hydroxy Alprazolam?
While specific parameters must be optimized for your instrument and application, published methods provide a good starting point.
Sample Preparation & Chromatography:
| Parameter | Example Specification |
| Sample Preparation | Solid-phase extraction (SPE) or protein precipitation.[8][11] |
| LC Column | Reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, CORTECS UPLC C18+).[11][12] |
| Mobile Phase | A gradient of methanol (B129727) or acetonitrile (B52724) with water, often containing a modifier like formic acid (e.g., 0.1%).[13] |
| Flow Rate | Typically in the range of 200-500 µL/min for analytical LC.[13] |
Mass Spectrometry:
| Parameter | Example Specification |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode.[11] |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| Example MRM Transitions | These need to be empirically determined. For alprazolam (a related compound), transitions are well-documented. For 4-hydroxy alprazolam, one would select the protonated parent ion [M+H]⁺ and fragment it to produce stable product ions. |
| Internal Standard | This compound. |
LC-MS/MS Experimental Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. myadlm.org [myadlm.org]
- 3. benchchem.com [benchchem.com]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Interference of the novel designer benzodiazepine 4'-chloro deschloroalprazolam with alprazolam analysis in toxicology and seized drug DUID casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of alprazolam, 4- and alpha-hydroxyalprazolam in plasma samples using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. payeshdarou.ir [payeshdarou.ir]
- 12. waters.com [waters.com]
- 13. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Hydroxy Alprazolam-d5 Analysis in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of 4-Hydroxy Alprazolam-d5 during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape, typically observed as peak tailing or fronting, can arise from several factors. For basic compounds like this compound, a primary cause is the interaction between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2] Other contributing factors can be categorized as either chemical or physical/mechanical issues.[1]
Common Causes of Poor Peak Shape:
| Category | Specific Cause | Description |
| Chemical | Secondary Silanol Interactions | Interaction of the basic analyte with acidic silanol groups on the column packing material, leading to peak tailing.[1][2] |
| Mobile Phase pH | An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing unwanted interactions.[1][3] | |
| Buffer Concentration | Insufficient buffer capacity may not effectively control the on-column pH, leading to peak shape issues.[3] | |
| Analyte Instability | 4-Hydroxy Alprazolam has been reported to be unstable, and its degradation products could interfere with the peak of interest.[4] | |
| Physical/Mechanical | Column Overload | Injecting too much sample can saturate the stationary phase, causing peak distortion.[3][5] |
| Blocked Column Frit | Particulates from the sample or mobile phase can block the inlet frit of the column, distorting the flow path and peak shape.[3] | |
| Extra-Column Dead Volume | Excessive tubing length or poorly made connections can cause peak broadening and tailing.[1] |
Q2: How does mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical parameter for achieving good peak shape for ionizable compounds like this compound. By adjusting the pH, you can control the ionization state of both the analyte and the stationary phase's residual silanol groups. Lowering the mobile phase pH (typically between 3 and 4) protonates the silanol groups, making them less likely to interact with the protonated basic analyte, which minimizes peak tailing.[1]
Q3: What type of HPLC column is recommended for the analysis of this compound?
For basic compounds, it is advisable to use a modern, high-purity, silica-based column that has been "end-capped."[1][6] End-capping is a process that chemically derivatizes most of the residual silanol groups, reducing their availability for interactions that cause peak tailing.[6] Columns with C8 or C18 stationary phases are commonly used for the analysis of benzodiazepines.[7][8] Using a column that is not well end-capped will likely result in significant peak tailing for this analyte.[1]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Peak Tailing
Peak tailing is the most common peak shape issue encountered with basic compounds. This guide provides a systematic approach to troubleshooting.
Troubleshooting Flowchart for Peak Tailing
Caption: A flowchart to systematically troubleshoot peak tailing.
Guide 2: Experimental Protocols for Method Optimization
If you are still facing issues after initial troubleshooting, a more systematic optimization of your HPLC method may be required.
Experimental Workflow for Method Optimization
Caption: A workflow for systematic HPLC method optimization.
Detailed Methodologies:
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Mobile Phase Preparation: An exemplary mobile phase for alprazolam and its metabolites could consist of a mixture of a buffer solution (e.g., 0.02 M phosphate buffer) and an organic solvent like acetonitrile.[9] The ratio and pH should be optimized for the specific application. For instance, a mobile phase of acetonitrile, methanol, and dipotassium (B57713) hydrogen phosphate at a pH of 3.7 has been used.[10]
-
Sample Preparation: A common sample preparation technique involves solid-phase extraction (SPE) to clean up the sample and concentrate the analyte, which can also help in improving peak shape by removing matrix interferences.[7]
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Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample. Insufficient equilibration can lead to retention time shifts and poor peak shape.[5]
Quantitative Data Summary
The following table summarizes typical HPLC parameters used in the analysis of alprazolam and its metabolites, which can serve as a starting point for method development for this compound.
Table 1: Example HPLC Method Parameters for Alprazolam Analysis
| Parameter | Value | Reference |
| Column | C18 or C8, end-capped | [7][9] |
| Mobile Phase | Acetonitrile/Buffer | [9][10] |
| pH | 3.0 - 6.0 | [7][9] |
| Flow Rate | 0.5 - 1.5 mL/min | [9][10] |
| Detection | UV at ~220-254 nm | [7] |
| Injection Volume | 10 - 20 µL | [11] |
Note on 4-Hydroxy Alprazolam Instability:
It is crucial to be aware of the potential instability of 4-hydroxyalprazolam (B159327).[4] This instability can lead to the appearance of degradation peaks that might interfere with the main analyte peak, contributing to apparent peak shape problems. To mitigate this, consider the following:
-
Use fresh samples and standards.
-
Control the temperature of the autosampler.
-
Investigate the effect of sample solvent on stability.
By systematically addressing the potential chemical and mechanical sources of poor peak shape, researchers can significantly improve the quality of their chromatographic data for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. New high-performance liquid chromatographic method for the determination of alprazolam and its metabolites in serum: instability of 4-hydroxyalprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Recovery of 4-Hydroxy Alprazolam-d5
Welcome to the technical support center for bioanalytical sample preparation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of 4-Hydroxy Alprazolam-d5 during sample extraction. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low recovery of a deuterated internal standard like this compound?
Low recovery of a deuterated internal standard can stem from several factors throughout the analytical process. Key areas to investigate include the sample extraction procedure, the physicochemical properties of the analyte, and potential issues with the analytical instrumentation. Specific causes can include:
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Suboptimal Extraction Parameters: Incorrect pH, inappropriate solvent selection, or inefficient solid-phase extraction (SPE) sorbents can all lead to poor recovery.
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Analyte Instability: Degradation of this compound during sample collection, storage, or processing can significantly reduce recovery.
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Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the ionization of the internal standard in the mass spectrometer.
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Isotopic Exchange: In some cases, deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the surrounding environment, a phenomenon known as isotopic back-exchange. This is more likely to occur at certain molecular positions and under specific pH and temperature conditions.
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Chromatographic Issues: A slight difference in retention time between the deuterated internal standard and the native analyte can lead to differential matrix effects, where one compound is suppressed more than the other.
Q2: Should I expect the recovery of this compound to be identical to that of 4-Hydroxy Alprazolam?
Ideally, a deuterated internal standard should mimic the behavior of the native analyte perfectly, resulting in similar recovery. However, minor differences in physicochemical properties due to the deuterium labeling can sometimes lead to slight variations in extraction efficiency and chromatographic behavior. While significant discrepancies are not expected, it is crucial to validate that the recovery of the internal standard is consistent and representative of the analyte's recovery across the calibration range.
Q3: How can I systematically troubleshoot the low recovery of my internal standard?
A stepwise approach is the most effective way to identify the root cause of low recovery. This involves evaluating each stage of your analytical method, from sample preparation to final analysis. The troubleshooting guides provided in this document offer a structured workflow for this process. It is recommended to start by examining the most common culprits, such as extraction parameters and potential for matrix effects, before moving on to more complex issues like isotopic exchange.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
Low recovery during solid-phase extraction is a frequent challenge. The following sections provide a systematic approach to optimizing your SPE protocol for this compound.
Logical Troubleshooting Workflow for SPE
Technical Support Center: Troubleshooting Ion Suppression for 4-Hydroxy Alprazolam-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues during the analysis of 4-Hydroxy Alprazolam-d5 (B571041) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for the analysis of 4-Hydroxy Alprazolam-d5?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses. The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds. Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components hinders the analyte's ability to form gas-phase ions. ESI is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) should co-elute with the non-deuterated analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification. However, this is not always the case. Differential ion suppression can occur where the analyte and the deuterated IS are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute. This separation can be influenced by the "deuterium isotope effect," where the replacement of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, sometimes leading to earlier elution of the deuterated compound.
Q3: My this compound signal is low and inconsistent. How can I determine if ion suppression is the cause?
A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This experiment involves infusing a constant flow of a standard solution of this compound directly into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip in the otherwise stable baseline signal of the infused standard indicates a region of ion suppression.
Q4: What are the most common sources of ion suppression when analyzing plasma or urine samples for this compound?
A4: The most common sources of ion suppression in biological matrices are:
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Phospholipids (B1166683): These are abundant in plasma and can co-elute with analytes, causing significant ion suppression, particularly in the positive ion electrospray mode.[1]
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Salts and Buffers: High concentrations of salts from the sample or buffers used in sample preparation can interfere with the ionization process.
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Endogenous Metabolites: Other metabolites in the biological sample can co-elute with this compound and compete for ionization.
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Mobile Phase Additives: Certain mobile phase additives, like trifluoroacetic acid (TFA), can cause ion suppression. While effective for chromatography, TFA should be used with caution in LC-MS.[2]
Q5: How can I modify my sample preparation to reduce ion suppression?
A5: Optimizing your sample preparation is a critical step in mitigating ion suppression. Consider the following:
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Solid-Phase Extraction (SPE): SPE can be highly effective at removing interfering matrix components.[3][4] A variety of sorbents are available, and method development may be required to find the optimal conditions for this compound. Mixed-mode cation exchange SPE cartridges have been shown to be effective for benzodiazepines.[4]
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Liquid-Liquid Extraction (LLE): LLE can also be used to clean up samples. A common LLE for alprazolam and its metabolites involves extraction with a mixture of toluene (B28343) and methylene (B1212753) chloride at an alkaline pH.[5]
-
Protein Precipitation: While a simple and fast method, protein precipitation is often less effective at removing phospholipids and other matrix components compared to SPE or LLE.[6]
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Sample Dilution: Diluting the sample can reduce the concentration of matrix components and alleviate ion suppression, but this may compromise the limit of detection.[7]
Troubleshooting Guides
Problem 1: Poor Signal or No Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Perform a Post-Column Infusion Experiment: This will identify the regions in your chromatogram where ion suppression is occurring.[8] 2. Optimize Sample Preparation: Implement a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3][4] 3. Modify Chromatography: Adjust the mobile phase composition or gradient to separate this compound from the suppression zones. Consider switching to a different column chemistry. |
| Incorrect MS/MS Parameters | 1. Verify MRM Transitions: Ensure you are using the correct precursor and product ions for this compound. If unknown, perform a product ion scan to determine the optimal transitions. 2. Optimize Collision Energy and Cone Voltage: Tune the mass spectrometer parameters specifically for this compound to ensure maximum signal intensity. |
| Mobile Phase Incompatibility | 1. Check Mobile Phase pH: The pH of the mobile phase can significantly impact ionization efficiency. For benzodiazepines, both low pH (e.g., with 0.1% formic acid) and high pH (e.g., with 10 mM ammonium (B1175870) bicarbonate at pH 9) have been used successfully.[4][5] Experiment with different pH values to find the optimum for your analyte. |
Problem 2: Inconsistent or Irreproducible Results for this compound
| Possible Cause | Troubleshooting Steps |
| Differential Ion Suppression | 1. Verify Co-elution: Carefully examine the chromatograms of 4-Hydroxy Alprazolam and its d5-labeled internal standard. They should perfectly co-elute. If a slight separation is observed (due to the deuterium isotope effect), this can lead to differential ion suppression.[9] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects. |
| Carryover | 1. Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to assess for carryover. 2. Improve Column Washing: Implement a more aggressive column wash step at the end of each run to remove strongly retained matrix components. |
| Sample Preparation Variability | 1. Standardize Procedures: Ensure that the sample preparation protocol is followed consistently for all samples, calibrators, and quality controls. 2. Automate Sample Preparation: If possible, use automated liquid handling systems to improve the precision of sample preparation. |
Experimental Protocols
Protocol 1: Determining Optimal MRM Transitions for this compound
Objective: To identify the most abundant and stable precursor and product ions for the sensitive and specific detection of this compound.
Methodology:
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Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
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Perform a full scan in positive ion mode to identify the protonated molecule [M+H]⁺, which will be the precursor ion. For this compound, the expected m/z would be around 330.8 (C17H8D5ClN4O).
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Select the identified precursor ion and perform a product ion scan (or fragmentation scan) to generate a fragmentation pattern.
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Identify the most intense and stable product ions from the fragmentation spectrum.
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Select the most intense product ion for the primary MRM transition (quantifier) and a second intense product ion for the secondary MRM transition (qualifier). Based on alprazolam-d5 and hydroxyalprazolam fragmentation, likely product ions will result from losses of small molecules like H₂O, CO, and parts of the triazole ring.
Proposed MRM Transitions (to be confirmed experimentally):
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | ~330.8 | To be determined | To be determined |
| Reference: Alprazolam-d5 | 314.2 | 286.0 | 210.1 |
| Reference: 4-Hydroxy Alprazolam | 325.0 | 297.0 | 216.0 |
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression
Objective: To identify the chromatographic regions where matrix components cause ion suppression of the this compound signal.
Methodology:
-
Set up the LC-MS/MS system with the analytical column and mobile phase conditions used for the assay.
-
Prepare a standard solution of this compound (e.g., 100 ng/mL in mobile phase).
-
Using a syringe pump and a T-connector, continuously infuse the standard solution into the eluent flow from the LC column, just before it enters the mass spectrometer's ion source, at a low, constant flow rate (e.g., 5-10 µL/min).[8]
-
Once a stable baseline signal for the infused this compound is achieved, inject an extracted blank matrix sample (e.g., plasma or urine prepared using your standard protocol but without the analyte or IS).
-
Monitor the signal of the infused standard throughout the chromatographic run.
-
Any significant drop in the baseline signal indicates a region of ion suppression. Any rise indicates ion enhancement.
Visualizations
References
- 1. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Extraction of alprazolam in biological samples using the dispersive solid‐phase method with nanographene oxide grafted with α‐pyridylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. sciex.com [sciex.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Hydroxy Alprazolam-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Hydroxy Alprazolam-d5.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion mode mass spectrometry?
A1: In positive ion mode electrospray ionization (ESI) mass spectrometry, you can expect the protonated molecule [M+H]⁺ as the precursor ion. For this compound, this corresponds to an m/z of 330.1. The major product ion observed upon collision-induced dissociation (CID) is typically m/z 221.1. This corresponds to the loss of the deuterated phenyl group and a neutral loss of CO.
Q2: What is the common fragmentation pattern for this compound?
A2: The fragmentation of this compound follows the general fragmentation patterns observed for benzodiazepines. Key fragmentation steps include the loss of water (H₂O) from the hydroxyl group, cleavage of the diazepine (B8756704) ring, and loss of the deuterated phenyl group. The triazole ring is generally stable and is often retained in the fragment ions.
Q3: Why am I observing a weak signal for my this compound standard?
A3: A weak signal can be attributed to several factors:
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Suboptimal ionization source settings: Ensure that the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this compound.
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Inappropriate mobile phase: The pH and organic content of the mobile phase can significantly impact ionization efficiency. Acidic mobile phases, such as those containing 0.1% formic acid, are commonly used to promote protonation.
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Degradation of the analyte: 4-Hydroxy Alprazolam can be susceptible to degradation. Ensure the standard is stored correctly and prepare fresh solutions for analysis.
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Matrix effects: If analyzing samples in a complex matrix (e.g., plasma, urine), co-eluting endogenous compounds can suppress the ionization of the target analyte. An effective sample preparation method is crucial to minimize matrix effects.
Q4: I am seeing unexpected peaks in my chromatogram. What could be the cause?
A4: Unexpected peaks can arise from several sources:
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Contamination: Contamination can originate from the sample collection tubes, solvents, or the LC-MS system itself.
-
Metabolites or degradation products: The sample may contain other metabolites of alprazolam or degradation products of 4-Hydroxy Alprazolam.
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Isomers: It is important to ensure chromatographic separation from other isomeric hydroxylated metabolites, such as alpha-Hydroxy Alprazolam.
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Carryover: Inadequate cleaning of the injection port and column can lead to carryover from previous injections.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
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Potential Cause: Suboptimal chromatographic conditions.
-
Troubleshooting Steps:
-
Mobile Phase: Adjust the mobile phase composition and pH. For basic compounds like 4-Hydroxy Alprazolam, a mobile phase with a slightly acidic pH can improve peak shape.
-
Column Choice: Ensure the use of a high-quality, well-maintained HPLC/UHPLC column suitable for the analysis of small molecules. A C18 column is a common choice.
-
Flow Rate: Optimize the flow rate for your column dimensions and particle size.
-
Injection Volume and Solvent: Injecting a large volume of a solvent with a higher elution strength than the mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.
-
Issue 2: Inconsistent Retention Times
-
Potential Cause: Issues with the HPLC/UHPLC system.
-
Troubleshooting Steps:
-
Pump Performance: Check for pressure fluctuations, which may indicate a problem with the pump seals or check valves.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed. Inconsistent mobile phase composition can lead to retention time shifts.
-
Column Temperature: Use a column oven to maintain a consistent column temperature.
-
Issue 3: No Product Ion Signal in MS/MS
-
Potential Cause: Incorrect MS/MS parameters.
-
Troubleshooting Steps:
-
Precursor Ion Selection: Verify that the correct m/z for the [M+H]⁺ ion of this compound (330.1) is selected in the quadrupole.
-
Collision Energy: Optimize the collision energy to achieve efficient fragmentation. Start with a range of collision energies to find the optimal value that produces a stable and intense product ion signal (m/z 221.1).
-
Collision Gas Pressure: Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range.
-
Data Presentation
Table 1: Key Mass Spectrometric Data for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 330.1 | 221.1 |
Experimental Protocols
LC-MS/MS Method for the Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma sample, add an appropriate amount of an internal standard (if different from the analyte).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Source Parameters:
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 60 psi
-
-
MRM Transitions:
-
This compound: 330.1 -> 221.1 (Collision Energy: 35 V)
-
Mandatory Visualization
Caption: Proposed fragmentation pathway for this compound.
Technical Support Center: Minimizing Carryover of 4-Hydroxy Alprazolam-d5 in LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the carryover of 4-Hydroxy Alprazolam-d5 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in LC-MS analysis and why is it a concern for this compound?
A1: Analyte carryover is the phenomenon where a small amount of an analyte from a preceding sample appears in a subsequent analysis, leading to inaccurate quantification or false-positive results. For a deuterated internal standard like this compound, carryover can compromise the accuracy of the quantification of the target analyte, 4-Hydroxy Alprazolam. This is particularly critical in regulated bioanalysis where stringent accuracy and precision are required.
Q2: What are the common sources of carryover in an LC-MS system?
A2: Carryover can originate from various components of the LC-MS system. The most common sources include:
-
Autosampler: The injection needle, valve, and sample loop are frequent culprits where the analyte can adsorb.
-
LC Column: Strong retention of the analyte on the column can lead to its slow elution in subsequent runs.
-
Connecting Tubing and Fittings: Dead volumes and surface adsorption in tubing and fittings can trap and later release the analyte.
-
Mass Spectrometer Ion Source: Contamination of the ion source can also contribute to background signals that may be mistaken for carryover.
Q3: What physicochemical properties of this compound might contribute to carryover?
A3: While specific data on the physicochemical properties of this compound are limited, the properties of the non-deuterated form, 4-Hydroxy Alprazolam, can provide insights. It is a metabolite of Alprazolam and possesses a moderate degree of lipophilicity (XLogP3 ≈ 2.5), which can lead to non-specific binding to hydrophobic surfaces within the LC-MS system. Its solubility in common organic solvents like methanol (B129727) and acetonitrile (B52724) is a key consideration for selecting effective wash solutions.
Q4: Are there established limits for acceptable carryover for analytes like this compound?
A4: Regulatory bodies like the FDA and EMA provide guidance on validating bioanalytical methods, which includes the assessment of carryover. A common acceptance criterion is that the response of the analyte in a blank sample following a high-concentration sample should be no more than 20% of the lower limit of quantitation (LLOQ) and for the internal standard, it should be less than 5% of the response of the internal standard in the LLOQ sample. One study has reported that for α-OH-Alprazolam-D5, the carryover was less than 10% of the signal obtained for the LOQ[1].
Troubleshooting Guides
Systematic Approach to Identifying and Eliminating Carryover
If you are experiencing carryover with this compound, a systematic approach is crucial to identify and resolve the issue.
Step 1: Confirm and Quantify the Carryover
The first step is to confirm that the observed signal is indeed carryover and to quantify its extent.
Experimental Protocol: Carryover Evaluation
-
Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of quantification (ULOQ).
-
Prepare Blank Samples: Use the mobile phase or a matrix blank (a sample of the same matrix as your study samples, but without the analyte).
-
Injection Sequence:
-
Inject the blank sample (Blank 1) to establish a baseline.
-
Inject the high-concentration standard (ULOQ).
-
Inject a series of blank samples immediately after the ULOQ injection (Blank 2, Blank 3, Blank 4).
-
-
Data Analysis:
-
Analyze the chromatograms for the blank injections.
-
Calculate the carryover percentage using the following formula: Carryover (%) = (Peak Area in Blank 2 / Peak Area in ULOQ) * 100
-
Step 2: Isolate the Source of Carryover
A logical, step-by-step process of elimination will help pinpoint the source of the carryover. The following flowchart illustrates a typical workflow for this process.
Step 3: Implement Corrective Actions
Based on the identified source, implement the following corrective actions.
Optimizing Wash Solutions
The composition of the autosampler wash solution is critical for minimizing carryover. A strong, effective wash solvent should be able to fully dissolve this compound.
Experimental Protocol: Wash Solution Optimization
-
Prepare a Series of Wash Solutions: Based on the known solubility of benzodiazepines, prepare several candidate wash solutions. It is often beneficial to use a wash solvent that is stronger than the mobile phase.
-
Test Each Wash Solution: For each wash solution, perform the carryover evaluation experiment described in Step 1.
-
Compare Results: Analyze the carryover percentage for each wash solution to determine the most effective one.
Table 1: Illustrative Example of Wash Solution Effectiveness on this compound Carryover
| Wash Solution Composition | Analyte Peak Area in Blank 2 (Arbitrary Units) | Carryover (%) |
| 100% Mobile Phase A (Aqueous) | 5000 | 0.50% |
| 50:50 Methanol:Water | 2500 | 0.25% |
| 50:50 Acetonitrile:Water | 2000 | 0.20% |
| 75:25 Isopropanol:Water | 1000 | 0.10% |
| 50:50:1 Acetonitrile:Isopropanol:Formic Acid | <500 | <0.05% |
Note: This data is for illustrative purposes to demonstrate the concept of wash solution optimization. Actual results may vary.
Recommended Best Practices for Wash Protocols:
-
Use a Stronger Solvent: The autosampler wash solvent should ideally be stronger than the mobile phase to effectively remove adsorbed analyte.
-
Incorporate an Acid or Base: For ionizable compounds, adding a small amount of acid (e.g., 0.1-1% formic acid) or base to the wash solvent can help to disrupt ionic interactions and improve cleaning.
-
Multi-Solvent Wash: A multi-step wash protocol can be highly effective. For example:
-
A strong organic solvent wash to remove the analyte.
-
An aqueous wash to remove any salts.
-
A final wash with the initial mobile phase to re-equilibrate the system.
-
-
Increase Wash Volume and Duration: Increasing the volume of the wash solvent and the duration of the wash steps can significantly reduce carryover.
Addressing Column-Related Carryover
If the column is identified as the source of carryover, consider the following:
-
Optimize the Gradient: Ensure the gradient is sufficient to elute all of the this compound from the column. A steeper gradient or a longer hold at a high organic composition can be effective.
-
Column Flushing: After a sequence of injections, flush the column with a strong solvent to remove any strongly retained compounds.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components, but it should be replaced regularly as it can also be a source of carryover.
Troubleshooting Deuterated Internal Standard Specific Issues
While deuterated internal standards are generally robust, they can present unique challenges.
Q5: Can the deuterium (B1214612) labeling in this compound affect its chromatographic behavior and contribute to carryover?
A5: Yes, although the physicochemical properties of a deuterated standard are nearly identical to its non-deuterated counterpart, there can be slight differences in chromatographic retention time. This is known as the "isotope effect." If this difference in retention time causes the deuterated standard to co-elute with a different part of the matrix than the analyte, it can lead to differential matrix effects and potentially impact carryover. However, this is generally a minor effect.
Q6: What is isotopic scrambling and could it be a problem for this compound?
A6: Isotopic scrambling, or H/D exchange, is the exchange of deuterium atoms on the internal standard with hydrogen atoms from the solvent or mobile phase. This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, affecting quantification. It is important to use deuterated standards where the deuterium atoms are placed on stable positions within the molecule to minimize this risk. For this compound, the deuterium atoms are typically on the phenyl ring, which is a stable position.
By following these guidelines and systematically troubleshooting, researchers can effectively minimize the carryover of this compound, leading to more accurate and reliable results in their LC-MS analyses.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Alprazolam: Featuring 4-Hydroxy Alprazolam-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of alprazolam, with a special focus on the use of 4-Hydroxy Alprazolam-d5 as an internal standard. The selection of an appropriate internal standard is critical for the development of robust, accurate, and precise bioanalytical methods. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and validation of the most suitable analytical approach for your research needs.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any potential variability. Deuterated analogs of the analyte are often considered the gold standard. Here, we compare the performance of this compound (a deuterated metabolite) with other commonly used internal standards for alprazolam quantification.
Table 1: Comparison of Validation Parameters for Different Internal Standards in Alprazolam Quantification
| Validation Parameter | This compound (Method for Alprazolam & Metabolites) | Alprazolam-d5 | Lorazepam |
| Linearity (r²) | > 0.99 | > 0.9968 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] | 1 pg/μL | 0.5 ng/mL[2] |
| Accuracy (% Bias) | Within ±15% (implied) | Within ±15% | ≤ 6.1%[2] |
| Precision (%RSD/CV) | 1.9 - 17.9%[1] | 2.6 - 8.2% | ≤ 6.8%[2] |
| Extraction Recovery | > 82%[1] | Not explicitly stated | Not explicitly stated |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of an analytical method. Below are the experimental protocols for the quantification of alprazolam using different internal standards.
Method 1: Simultaneous Quantification of Alprazolam and its Metabolites using a Deuterated Internal Standard (e.g., this compound)
This method is adapted from a sensitive and specific LC-MS/MS procedure for the simultaneous determination of alprazolam, 4-hydroxyalprazolam, and alpha-hydroxyalprazolam (B159172) in plasma.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To a plasma sample, add the internal standard solution (e.g., this compound).
-
Perform solid-phase extraction to isolate the analytes from the plasma matrix.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
MS System: Tandem mass spectrometer.
-
Separation, Detection, and Quantification: Utilize LC-MS for the separation, detection, and quantification of the analytes.
3. Method Validation
-
Limit of Quantitation (LOQ): Determined to be 0.05 ng/mL for alprazolam and its metabolites.[1]
-
Recovery: The extraction recovery was found to be greater than 82% for all analytes.[1]
-
Precision: The within- and between-assay coefficients of variation were in the range of 1.9-17.9%.[1]
Method 2: Quantification of Alprazolam using Alprazolam-d5 as an Internal Standard
This protocol is based on a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the measurement of alprazolam in human plasma.[3]
1. Sample Preparation (Protein Precipitation)
-
Mix human plasma with the internal standard, Alprazolam-d5.
-
Add a precipitation agent (e.g., acetonitrile) to the mixture.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
2. HPLC-MS/MS Analysis
-
HPLC Column: YMC-Pack ODS-AQ (50 x 2.1 mm i.d.).[3]
-
Mobile Phase: A gradient of 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724).[3]
-
Flow Rate: 0.4 mL/minute.[3]
-
Injection Volume: 10 μL.[3]
-
MS Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
3. Method Validation
-
Linearity: The method was linear over the calibration range of 1 to 5000 pg/μL with a mean r value of 0.9968.[3]
-
Limit of Quantification (LOQ): The LOQ was established at 1 pg/μL in plasma.[3]
-
Precision: Overall batch precision measurements were between 2.6% and 8.2% at various concentrations.[3]
Method 3: Quantification of Alprazolam using Lorazepam as an Internal Standard
This protocol describes a highly sensitive LC-MS/MS method for the quantification of Alprazolam in human plasma using Lorazepam as the internal standard.[2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of acetonitrile containing Lorazepam.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant for injection.
2. LC-MS/MS Analysis
-
LC System: Agilent Zorbax SB-C18 column.[2]
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
MS System: Quattro Micro quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.[2]
-
MRM Transitions: Alprazolam (308.90→281.00) and Lorazepam (320.80→275.00).[2]
3. Method Validation
-
Linearity: The calibration curves were linear over a concentration range of 0.5–16 ng/mL (R² > 0.99).[2]
-
Lower Limit of Quantification (LLOQ): Determined to be 0.5 ng/mL.[2]
-
Precision: Intra- and inter-day precision was demonstrated with a Relative Standard Deviation (RSD) of ≤ 6.8%.[2]
-
Accuracy: Accuracy deviations were ≤ 6.1%.[2]
Visualizing the Experimental Workflow
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Experimental Workflow for Alprazolam Quantification.
Caption: Simplified Signaling Pathway of Alprazolam.
References
A Comparative Guide to 4-Hydroxy Alprazolam-d5 and Other Benzodiazepine Internal Standards in Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of benzodiazepines by mass spectrometry, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of results. Stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs, are considered the gold standard as they closely mimic the analyte's behavior during sample preparation and analysis, effectively compensating for matrix effects and other sources of variability.[1] This guide provides a detailed comparison of 4-Hydroxy Alprazolam-d5 with other commonly used benzodiazepine (B76468) internal standards, supported by experimental data and detailed methodologies.
Introduction to Benzodiazepine Internal Standards
The ideal internal standard should co-elute with the analyte of interest, exhibit similar extraction recovery and ionization response, and have a mass shift sufficient to prevent spectral overlap.[1] Commonly used deuterated internal standards for benzodiazepine analysis include Alprazolam-d5 and Diazepam-d5. This compound, a deuterated metabolite of alprazolam, is another option, particularly for the quantification of alprazolam's metabolites.[2][3][4]
Performance Comparison of Internal Standards
While direct head-to-head comparative studies are limited, a review of published LC-MS/MS method validations provides insights into the performance of these internal standards. The following tables summarize typical performance data for methods utilizing these standards.
Table 1: Comparison of Key Performance Characteristics of Common Benzodiazepine Internal Standards
| Internal Standard | Analyte(s) | Typical Recovery (%) | Matrix Effect Compensation | Key Considerations |
| This compound | 4-Hydroxy Alprazolam, other alprazolam metabolites | Data not available in direct comparative studies | Expected to be excellent for 4-Hydroxy Alprazolam | The non-deuterated form is known to be unstable, which may impact the stability of the deuterated standard.[5] |
| Alprazolam-d5 | Alprazolam and structurally similar benzodiazepines | 85-110% | Effectively compensates for ion suppression/enhancement for alprazolam.[6] | Widely used and commercially available with extensive validation data.[3] |
| Diazepam-d5 | Diazepam and a broad range of other benzodiazepines | 90-105% | Commonly used as a single internal standard for multi-analyte panels. | May not perfectly mimic the chromatographic and ionization behavior of all benzodiazepines in a large panel. |
Table 2: Representative Quantitative Data from LC-MS/MS Method Validations
| Parameter | Method using Alprazolam-d5 for Alprazolam | Method using Diazepam-d5 for multiple Benzodiazepines |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | 1 - 10 ng/mL |
Note: The data in this table is compiled from various sources and is intended to be representative. Direct comparison may not be possible due to differing experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for sample preparation and LC-MS/MS analysis of benzodiazepines.
Sample Preparation: Solid Phase Extraction (SPE) for Urine
-
To 1 mL of urine, add 50 µL of a 1 µg/mL internal standard solution (e.g., this compound, Alprazolam-d5, or Diazepam-d5).
-
Add 100 µL of β-glucuronidase solution and incubate at 60°C for 1 hour to hydrolyze conjugated metabolites.
-
Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of a suitable elution solvent (e.g., 90:10 dichloromethane/isopropanol with 2% ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the benzodiazepines of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimized for each analyte and internal standard (see Table 3 for examples).
-
Table 3: Example MRM Transitions for Selected Benzodiazepines and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Alprazolam | 309.1 | 281.1 |
| Alprazolam-d5 | 314.1 | 286.1 |
| 4-Hydroxy Alprazolam | 325.1 | 297.1 |
| This compound | 330.1 | 302.1 |
| Diazepam | 285.1 | 193.1 |
| Diazepam-d5 | 290.1 | 198.1 |
Note: These transitions are examples and should be optimized for the specific instrument used.[6]
Visualizations
Experimental Workflow
Caption: General experimental workflow for benzodiazepine analysis.
Logical Relationship of Internal Standard Selection
Caption: Decision tree for selecting a suitable internal standard.
Discussion and Recommendations
The choice of internal standard significantly impacts the quality of quantitative benzodiazepine analysis.
-
Alprazolam-d5 is a robust and widely validated internal standard for the quantification of alprazolam and structurally related benzodiazepines. Its performance is well-documented, making it a reliable choice for many applications.
-
Diazepam-d5 is often employed as a single internal standard for large panels of benzodiazepines. While this approach is cost-effective and simplifies workflows, it is crucial to validate its performance for each analyte, as its ability to compensate for matrix effects and extraction variability may not be uniform across all compounds.
-
This compound is the most appropriate internal standard for the accurate quantification of 4-hydroxy alprazolam, a major metabolite of alprazolam. Using a deuterated version of the metabolite itself ensures the most accurate compensation for any analytical variability. However, a significant consideration is the reported instability of its non-deuterated counterpart, 4-hydroxyalprazolam (B159327).[5] This instability could potentially affect the deuterated standard, and therefore, its stability should be thoroughly evaluated under the specific storage and analytical conditions of the method. This includes freeze-thaw cycles, short-term benchtop stability, and long-term storage stability.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New high-performance liquid chromatographic method for the determination of alprazolam and its metabolites in serum: instability of 4-hydroxyalprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Cross-Reactivity of 4-Hydroxy Alprazolam in Benzodiazepine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-hydroxyalprazolam (B159327), a primary metabolite of alprazolam, in various commercially available benzodiazepine (B76468) immunoassays. While the specific focus of this guide is often on the deuterated internal standard, 4-hydroxyalprazolam-d5, it is crucial to understand that deuterated and non-deuterated versions of a molecule exhibit identical cross-reactivity in immunoassays. Therefore, the data presented herein for 4-hydroxyalprazolam is directly applicable to 4-hydroxyalprazolam-d5.
Understanding the cross-reactivity of metabolites is paramount for the accurate interpretation of screening results in both clinical and forensic settings. Immunoassays, while rapid and cost-effective, are known for their potential to cross-react with structurally related compounds, leading to false-positive or unexpected results. This guide summarizes available quantitative data, provides detailed experimental protocols for assessing cross-reactivity, and includes visualizations to illustrate key concepts and workflows.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of 4-hydroxyalprazolam and its isomeric metabolite, α-hydroxyalprazolam, in several common benzodiazepine immunoassays. The data has been compiled from scientific literature and manufacturer's product information. It is important to note that cross-reactivity can be influenced by the specific assay formulation, the calibrator used, and the cutoff concentration.
| Immunoassay Platform | Manufacturer | Target Analyte (Calibrator) | α-Hydroxyalprazolam Cross-Reactivity (%) | 4-Hydroxyalprazolam Cross-Reactivity (%) |
| CEDIA Benzodiazepine Assay | Microgenics | Nordiazepam or Lormetazepam | 182% (at 110 ng/mL) | Data Not Available |
| DRI Benzodiazepine Assay | Microgenics | Oxazepam | 182% (at 110 ng/mL) | Data Not Available |
| EMIT II Plus Benzodiazepine Assay | Siemens Healthcare | Lormetazepam | 100% (at 100 ng/mL) | Data Not Available |
| KIMS Benzodiazepine Assay | Roche Diagnostics | Nordiazepam | ~100% | Data Not Available |
| Benzodiazepines II Assay | Roche Diagnostics | Nordiazepam | Not Specified | 160% (at 63 ng/mL)[1] |
| ADx/TDx Benzodiazepine Assay | Abbott Laboratories | Nordiazepam | 60-100% (equivalent response at 300-500 ng/mL) | 30-60% (equivalent response at 500-1000 ng/mL) |
| Abuscreen RIA | Roche Diagnostics | Diazepam | Detected at ≤70 ng/mL | Detected at ≤70 ng/mL |
| EMIT TOX Serum EIA | Syva Company | Diazepam | Detected at ≤70 ng/mL | Detected at ≤70 ng/mL |
Experimental Protocols
Generalized Protocol for Determining Immunoassay Cross-Reactivity
This protocol outlines a general procedure for assessing the cross-reactivity of a compound, such as 4-hydroxyalprazolam, in a competitive enzyme immunoassay for benzodiazepines.
Objective: To determine the concentration of a test compound that produces a signal equivalent to the assay's cutoff calibrator.
Materials:
-
Benzodiazepine Immunoassay Kit (including antibody/microparticle reagent, enzyme conjugate, and substrate)
-
Assay Calibrators (including the designated cutoff calibrator)
-
Drug-Free Urine or Serum Matrix
-
Test Compound (e.g., 4-hydroxyalprazolam)
-
Calibrated Pipettes
-
Vortex Mixer
-
Automated Clinical Chemistry Analyzer or Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO).
-
Preparation of Spiked Samples: Serially dilute the stock solution in the drug-free matrix to create a range of concentrations of the test compound.
-
Assay Procedure: a. Perform the immunoassay on the prepared spiked samples and the kit calibrators according to the manufacturer's instructions. b. This typically involves incubating the sample with the antibody/microparticle reagent, followed by the addition of the enzyme-labeled drug conjugate. c. After another incubation period, the substrate is added, and the rate of the enzymatic reaction is measured spectrophotometrically.
-
Data Analysis: a. Construct a calibration curve by plotting the signal (e.g., absorbance rate) of the calibrators against their respective concentrations. b. Determine the concentration of the test compound that produces a signal equal to the signal of the cutoff calibrator. c. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of Test Compound Producing Cutoff Response) x 100
Visualizations
Alprazolam Metabolism and Immunoassay Detection
The following diagram illustrates the metabolic pathway of alprazolam and the principle of competitive immunoassay detection for its metabolites.
Caption: Alprazolam metabolism and immunoassay principle.
Experimental Workflow for Cross-Reactivity Testing
This diagram outlines the key steps involved in a typical experiment to determine the cross-reactivity of a compound in an immunoassay.
Caption: Workflow for cross-reactivity assessment.
References
A Guide to Inter-Laboratory Comparison of 4-Hydroxy Alprazolam-d5 Analytical Methods
Disclaimer: Publicly available data from formal inter-laboratory comparison or proficiency testing programs specifically for 4-Hydroxy Alprazolam-d5 is not readily found in the reviewed literature. This guide, therefore, serves as a framework for researchers, scientists, and drug development professionals to compare and validate their in-house analytical methods. The content is based on established high-performance methodologies for the parent compound, alprazolam, and its primary metabolites.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis, particularly for mass spectrometry-based methods. It is essential for correcting variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.
Method Performance Comparison
The two most common high-performance analytical techniques for the quantification of alprazolam and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is generally favored for its higher sensitivity, specificity, and reduced need for sample derivatization.
| Parameter | LC-MS/MS Method | GC-MS Method |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1][2] | 1.0 - 50 ng/mL |
| Linearity Range | 0.05 - 50 ng/mL[1][2] | 50 - 1000 ng/mL |
| Sample Preparation | Protein Precipitation or Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) and Derivatization |
| Throughput | High | Moderate |
| Specificity | Very High (based on precursor/product ion transitions) | High (based on mass-to-charge ratio) |
| Primary Advantage | High sensitivity, suitable for low-concentration metabolites | Robust and widely available |
Quantitative Performance Benchmarks (LC-MS/MS)
Laboratories developing or validating a method for 4-Hydroxy Alprazolam using its deuterated internal standard should aim to meet or exceed the following performance criteria, which are consistent with regulatory guidelines from the FDA and EMA for bioanalytical method validation.[3][4][5][6]
| Validation Parameter | Target Acceptance Criteria | Typical Reported Values for Alprazolam Metabolites |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Precision ≤ 20%; Accuracy ± 20% | 0.05 ng/mL[1][2] |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Intra-Assay Precision (%CV) | ≤ 15% (except LLOQ) | 1.9% - 8.4%[1][2] |
| Inter-Assay Precision (%CV) | ≤ 15% (except LLOQ) | 7.8% - 11.8%[2] |
| Accuracy (% Deviation from Nominal) | ± 15% (except LLOQ) | Within ± 6.6%[2] |
| Extraction Recovery | Consistent, precise, and reproducible | > 82%[1] |
| Matrix Effect | CV of matrix factor ≤ 15% | Within acceptable limits (<15%) |
| Analyte Stability (Freeze-Thaw, Short-Term) | % Deviation ≤ 15% | Stable through multiple cycles and on bench-top |
Experimental Protocols
A detailed methodology for a representative LC-MS/MS method is provided below. This protocol can serve as a starting point for method development and validation.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a highly effective technique for extracting alprazolam metabolites from biological matrices like plasma, offering high recovery and cleaner extracts.[1][7]
-
Sample Pre-treatment: To 1 mL of plasma, add 50 µL of a 10 ng/mL solution of this compound (as internal standard). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol (B129727) and 1 mL of purified water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
Liquid Chromatography (LC) Conditions
Chromatographic separation is critical for resolving the analyte from matrix components.
-
LC System: UHPLC system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 10% B
-
0.5 - 3.0 min: Linear ramp to 90% B
-
3.0 - 3.5 min: Hold at 90% B
-
3.5 - 4.0 min: Return to 10% B and re-equilibrate.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer is used for sensitive and specific detection.
-
Mass Spectrometer: Triple quadrupole MS.
-
Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
-
4-Hydroxy Alprazolam: To be optimized based on instrumentation (e.g., parent ion [M+H]⁺)
-
This compound: To be optimized based on instrumentation (e.g., parent ion [M+H]⁺)
-
-
Ion Source Parameters:
-
Capillary Voltage: 4.0 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/h (Nitrogen)
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the analytical method described above.
References
- 1. Simultaneous quantification of alprazolam, 4- and alpha-hydroxyalprazolam in plasma samples using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. benchchem.com [benchchem.com]
The Analytical Edge: A Comparative Guide to Linearity and Sensitivity using 4-Hydroxy Alprazolam-d5
In the landscape of bioanalytical research and drug development, the precise and accurate quantification of drug metabolites is paramount. For alprazolam, a widely prescribed benzodiazepine, its hydroxylated metabolites, including 4-hydroxy alprazolam, are crucial analytes in pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as 4-Hydroxy Alprazolam-d5, is the gold standard for achieving reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of the linearity and sensitivity achievable with methods utilizing deuterated internal standards for the analysis of alprazolam and its hydroxylated metabolites, offering valuable insights for researchers, scientists, and drug development professionals.
Performance Comparison: Linearity and Sensitivity
The use of a deuterated internal standard like this compound is critical for correcting variability during sample preparation and analysis, ensuring high precision and accuracy.[1][2] While specific validation data for this compound is not extensively published, data from methods using closely related deuterated standards for alprazolam and its other hydroxylated metabolite, α-hydroxy alprazolam, provide a strong indication of the expected performance.
Below is a summary of typical performance characteristics for LC-MS/MS methods analyzing alprazolam and its hydroxylated metabolites using deuterated internal standards.
| Parameter | Method for Alprazolam & α-Hydroxyalprazolam[3] | Method for Alprazolam[4] | Method for Alprazolam & Metabolites[5] |
| Analyte(s) | Alprazolam, α-Hydroxyalprazolam | Alprazolam | Alprazolam, 4-Hydroxyalprazolam, α-Hydroxyalprazolam |
| Internal Standard(s) | Deuterated AL and OH-AL | Alprazolam-d5 | Not specified |
| Linear Range | 0.05 - 50 ng/mL | 1 - 5000 pg/µL (1 - 5 ng/mL) | Not specified |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL | 1 pg/µL (1 ng/mL) | 0.05 ng/mL |
| Correlation Coefficient (r²) | Not specified | > 0.99 | Not specified |
| Intra-assay Precision (%CV) | ≤ 8.4% | Not specified | 1.9 - 17.9% |
| Inter-assay Precision (%CV) | ≤ 9.6% | Not specified | 1.9 - 17.9% |
| Accuracy (%RE) | ≤ ± 6.6% | -9.0% to 2.7% | Not specified |
As the data demonstrates, LC-MS/MS methods employing deuterated internal standards achieve excellent sensitivity, with Lower Limits of Quantitation (LLOQ) reaching as low as 0.05 ng/mL for hydroxylated metabolites.[3][5] Linearity is consistently strong, with correlation coefficients (r²) typically exceeding 0.99 over a dynamic range suitable for clinical and preclinical studies.[4]
The Principle of Deuterated Internal Standards
The fundamental advantage of using a deuterated internal standard like this compound lies in its chemical and physical similarity to the analyte, 4-hydroxy alprazolam. This ensures that both compounds behave almost identically during extraction, chromatography, and ionization, thereby compensating for any potential sample loss or matrix effects.
Caption: Principle of using a deuterated internal standard.
Experimental Protocol: Quantification of 4-Hydroxy Alprazolam
This section outlines a typical experimental protocol for the quantification of 4-hydroxy alprazolam in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.[1]
-
Vortex for 1 minute and centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto a conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acidifier like formic acid, is typical.[3]
-
Flow Rate: Dependent on the column dimensions, but often in the range of 0.2-0.6 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is standard.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 4-hydroxy alprazolam and this compound.
Caption: Experimental workflow for sample preparation.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides the high sensitivity and linearity required for the robust quantification of 4-hydroxy alprazolam in biological matrices. The data from analogous deuterated standards for alprazolam and its metabolites strongly support the expectation of achieving LLOQs in the sub-ng/mL range with excellent linearity. The detailed experimental protocol provided herein offers a solid foundation for developing and validating such bioanalytical methods, which are essential for advancing our understanding of the pharmacokinetics of alprazolam and for ensuring the safety and efficacy of new drug candidates.
References
- 1. Quantitative analysis of alprazolam and triazolam in hemolysed whole blood and liver digest by GC/MS/NICI with deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Simultaneous quantification of alprazolam, 4- and alpha-hydroxyalprazolam in plasma samples using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Performance of 4-Hydroxy Alprazolam-d5
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development and validation of robust bioanalytical methods. This guide provides a comparative analysis of 4-Hydroxy Alprazolam-d5, a stable isotope-labeled internal standard, against other commonly used alternatives in the bioanalysis of alprazolam and its metabolites. The data presented herein is compiled from various studies to offer a comprehensive overview of performance characteristics.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their chemical and physical properties are nearly identical to the analyte of interest, which allows them to effectively compensate for variability during sample preparation, chromatography, and ionization. This guide will delve into the accuracy and precision of methods employing deuterated alprazolam standards and compare them with methods utilizing alternative structural analogs.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of bioanalytical methods using a deuterated alprazolam internal standard (as a surrogate for this compound) and other alternatives for the quantification of alprazolam and its metabolites.
| Parameter | Method using Deuterated Alprazolam Internal Standard | Method using Lorazepam as Internal Standard | Method using Nordiazepam-d5 as Internal Standard |
| Analyte(s) | Alprazolam, α-Hydroxyalprazolam | Alprazolam | Alprazolam, α-Hydroxyalprazolam, Lorazepam, Nordiazepam, Oxazepam, Temazepam |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] | 0.5 ppb (ng/mL)[2] | 50 ng/mL |
| Linearity Range | 0.05 - 50 ng/mL[1] | 0.5 - 16 ppb (ng/mL)[2] | Not explicitly stated, but ULOQ is 10,000 ng/mL[3] |
| Intra-day Precision (%RSD) | ≤ 8.4%[1] | ≤ 6.8%[2] | <15%[3] |
| Inter-day Precision (%RSD) | ≤ 11.8%[1] | ≤ 6.8%[2] | Not explicitly stated |
| Accuracy (%RE or %Deviation) | ≤ ± 6.6%[1] | ≤ 6.1%[2] | ±25% at LLOQ[3] |
Experimental Protocols
A detailed methodology is crucial for the successful implementation and validation of a bioanalytical assay. Below is a representative LC-MS/MS protocol for the quantification of alprazolam and its hydroxy metabolites using a deuterated internal standard.
High-Sensitivity LC-MS/MS Method
This protocol is adapted from established methods for the simultaneous quantification of alprazolam and its hydroxylated metabolites.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma, add the deuterated internal standard solution (e.g., this compound).
-
Vortex the sample to ensure thorough mixing.
-
Add a suitable buffer to adjust the pH to alkaline conditions.
-
Perform liquid-liquid extraction using an organic solvent (e.g., a mixture of toluene (B28343) and methylene (B1212753) chloride).
-
Centrifuge the sample to achieve phase separation.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for the analyte and the internal standard.
Visualizing the Bioanalytical Workflow and the Role of Internal Standards
To better understand the experimental process and the importance of a stable isotope-labeled internal standard, the following diagrams are provided.
References
Navigating Isotopic Purity: A Comparative Guide to 4-Hydroxy Alprazolam-d5 for Quantitative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable bioanalytical methods. This guide provides a comparative overview of the isotopically labeled internal standard, 4-Hydroxy Alprazolam-d5, and its alternatives, with a focus on the crucial aspect of isotopic purity for accurate quantification of 4-hydroxyalprazolam (B159327).
4-Hydroxy alprazolam is a primary active metabolite of the widely prescribed benzodiazepine, alprazolam. Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.
Isotopic Purity: The Cornerstone of Accurate Quantification
Isotopic purity is a critical quality attribute of a deuterated internal standard. It refers to the percentage of the labeled compound that contains the specified number of deuterium (B1214612) atoms. High isotopic purity is essential to minimize cross-contribution to the analyte signal, which can lead to inaccurate quantification. The isotopic distribution of a deuterated standard is typically detailed in the Certificate of Analysis (CoA) provided by the supplier. Researchers should always consult the lot-specific CoA for precise isotopic purity values.
Comparison of this compound and Alternatives
While this compound is a direct isotopologue of the analyte, other deuterated standards are also employed in the analysis of alprazolam and its metabolites. The choice of internal standard can depend on commercial availability, cost, and the specific requirements of the analytical method.
| Internal Standard | Supplier Examples | Typical Chemical Purity | Isotopic Purity Information |
| This compound | Cerilliant, Cayman Chemical, LGC Standards | ≥98% | Detailed isotopic distribution is provided on the lot-specific Certificate of Analysis. |
| α-Hydroxyalprazolam-d5 | Cerilliant, Cayman Chemical | ≥98% (as a Certified Reference Material) | Detailed isotopic distribution is provided on the lot-specific Certificate of Analysis.[1][2][3] |
| Alprazolam-d5 | Cerilliant, Cayman Chemical | ≥98% (as a Certified Reference Material) | Detailed isotopic distribution is provided on the lot-specific Certificate of Analysis. |
Note: The information in this table is based on publicly available data from supplier websites. For precise and lot-specific data, always refer to the Certificate of Analysis provided with the product.
Performance Considerations and Experimental Data
The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency, but be clearly distinguishable by mass spectrometry. While direct comparative studies on the isotopic purity of commercially available this compound are not readily found in peer-reviewed literature, the use of deuterated alprazolam and its metabolites as internal standards is well-established in numerous validated analytical methods. The key performance metric is the absence of isotopic crosstalk and the ability to provide accurate and precise quantification over the desired concentration range.
Experimental Protocol: Quantification of 4-Hydroxy Alprazolam in Human Plasma by LC-MS/MS
This section outlines a typical experimental protocol for the quantification of 4-hydroxyalprazolam in human plasma using this compound as an internal standard. This protocol is a composite of established methods and should be validated in the end-user's laboratory.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of human plasma, add 25 µL of internal standard working solution (e.g., 100 ng/mL of this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).
-
Vortex mix for 10 seconds.
-
Load the entire sample onto a pre-conditioned mixed-mode SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol/water (20:80, v/v).
-
Dry the cartridge under nitrogen for 5 minutes.
-
Elute the analytes with 1 mL of an appropriate elution solvent (e.g., ethyl acetate/ammonia, 98:2, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
4-Hydroxy Alprazolam: Precursor Ion > Product Ion (specific m/z values to be optimized).
-
This compound: Precursor Ion > Product Ion (specific m/z values to be optimized).
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in prepared calibration standards.
-
The concentration of the analyte in unknown samples is determined from the calibration curve.
Visualizing Key Processes
To further aid in the understanding of the analytical context, the following diagrams illustrate the metabolic pathway of alprazolam and a typical experimental workflow.
References
A Comparative Analysis of 4-Hydroxy Alprazolam-d5 and 4-Hydroxy Alprazolam for Researchers and Drug Development Professionals
In the realm of pharmaceutical analysis and drug metabolism studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. This guide provides a detailed comparative study of 4-Hydroxy Alprazolam and its deuterated analog, 4-Hydroxy Alprazolam-d5, tailored for researchers, scientists, and drug development professionals.
Introduction
4-Hydroxy Alprazolam is the primary and pharmacologically active metabolite of Alprazolam, a widely prescribed benzodiazepine (B76468) for anxiety and panic disorders.[1] The metabolism of Alprazolam to 4-Hydroxy Alprazolam is principally mediated by the cytochrome P450 3A4 (CYP3A4) and CYP3A5 enzymes in the liver.[1][2] Accurate quantification of 4-Hydroxy Alprazolam in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
This compound is a stable isotope-labeled version of 4-Hydroxy Alprazolam, where five hydrogen atoms have been replaced by deuterium (B1214612).[3] This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Its near-identical physicochemical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation and chromatographic separation, thus effectively compensating for variations in the analytical process.[5]
Physicochemical Properties
A comparison of the fundamental physicochemical properties of 4-Hydroxy Alprazolam and its deuterated counterpart is essential for understanding their behavior in analytical systems. The data presented in the following table is derived from certificates of analysis and chemical databases.
| Property | 4-Hydroxy Alprazolam | This compound | Reference(s) |
| Chemical Formula | C₁₇H₁₃ClN₄O | C₁₇H₈D₅ClN₄O | [4][5] |
| Molecular Weight | 324.76 g/mol | 329.80 g/mol | [4][5] |
| CAS Number | 30896-57-2 | 2747915-82-6 | [4][5] |
| Appearance | White to off-white solid | Not explicitly stated, typically a solid | [5] |
| Purity (HPLC) | ≥95% | High Purity (exact percentage varies by lot) | [5][6] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | -20°C | [5][6] |
Experimental Data: A Comparative Overview
The primary application of this compound is as an internal standard for the precise quantification of 4-Hydroxy Alprazolam. Therefore, direct comparative experimental data focuses on their analytical properties in mass spectrometry and chromatography.
Mass Spectrometry
In mass spectrometry, the key difference between the two compounds is their mass-to-charge ratio (m/z), which allows for their simultaneous detection and differentiation. The fragmentation patterns are expected to be nearly identical, with a mass shift corresponding to the five deuterium atoms.
| Parameter | 4-Hydroxy Alprazolam | This compound |
| Parent Ion (M+H)⁺ | m/z 325.1 | m/z 330.1 |
| Major Fragment Ion(s) | Typically m/z 297.1 (loss of CO) and others | Typically m/z 302.1 (loss of CO) and others |
Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions.
Liquid Chromatography
Due to their almost identical chemical structures, 4-Hydroxy Alprazolam and this compound co-elute under typical reversed-phase liquid chromatography conditions. This co-elution is a critical characteristic of a good internal standard as it ensures that both compounds experience the same chromatographic and matrix effects.
| Parameter | Typical Value |
| Retention Time | Co-elute under standard LC conditions |
| Chromatographic Peak Shape | Symmetrical and sharp for both compounds |
Experimental Protocols
A robust and validated bioanalytical method is essential for the accurate measurement of 4-Hydroxy Alprazolam in biological samples. The following is a typical experimental protocol for the quantification of 4-Hydroxy Alprazolam in human plasma using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Hydroxy Alprazolam: 325.1 → 297.1
-
This compound: 330.1 → 302.1
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte (4-Hydroxy Alprazolam) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of 4-Hydroxy Alprazolam in the unknown samples is then determined from the calibration curve.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of Alprazolam to its primary metabolites.
Caption: Experimental workflow for bioanalytical quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. alpha-Hydroxyalprazolam-D5 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. caymanchem.com [caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemtos.com [chemtos.com]
Performance Evaluation of 4-Hydroxy Alprazolam-d5 as a Certified Reference Material: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of alprazolam and its metabolites, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive performance evaluation of 4-Hydroxy Alprazolam-d5 as a certified reference material (CRM) for use as an internal standard in bioanalytical methods. Its performance is compared with alternative internal standards, supported by experimental data from various validation studies.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. They are added at a known concentration to samples, calibrators, and quality controls to correct for the variability inherent in analytical procedures, including sample preparation, injection volume inconsistencies, and instrument response fluctuations. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible to ensure it is affected by experimental variations in the same manner.
Deuterated stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard for mass spectrometry-based quantification.[1][2] By replacing some hydrogen atoms with deuterium, the molecular weight of the internal standard is increased, allowing for its differentiation from the native analyte by the mass spectrometer. Crucially, its chemical properties remain nearly identical to the analyte, ensuring it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects.[2]
Performance Characteristics of this compound
As a certified reference material, this compound is manufactured and tested to meet stringent ISO/IEC 17025 and ISO 17034 international standards, ensuring its quality and reliability for use as a quantitative analytical reference standard.[3] A certificate of analysis accompanies the CRM, providing certified property values and their associated uncertainties.[3]
Comparison with Alternative Internal Standards
The primary alternatives to a deuterated internal standard for 4-hydroxy alprazolam analysis would be a deuterated version of the parent drug (Alprazolam-d5) or a structurally similar but non-isotopically labeled compound (a structural analog).
-
This compound vs. Alprazolam-d5: While Alprazolam-d5 is an excellent internal standard for the quantification of alprazolam, using this compound for the analysis of 4-hydroxy alprazolam offers a closer chromatographic and ionization match. This is because the deuterated metabolite will behave more similarly to the non-deuterated metabolite than the deuterated parent drug would.
-
This compound vs. Structural Analogs: Deuterated internal standards consistently outperform structural analogs. Structural analogs may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte, leading to inadequate compensation for analytical variability and potentially biased results. The use of a stable isotope-labeled internal standard like this compound minimizes these discrepancies.
Experimental Data and Performance Metrics
The following tables summarize the performance characteristics of analytical methods utilizing deuterated internal standards for the quantification of alprazolam and its metabolites, including 4-hydroxy alprazolam. These data are compiled from various validation studies and demonstrate the high level of performance achievable with this approach.
Table 1: Linearity of Analytical Methods Using Deuterated Internal Standards
| Analyte | Internal Standard | Matrix | Analytical Method | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| α-Hydroxyalprazolam | α-Hydroxyalprazolam-d5 | Plasma | LC-MS/MS | 0.05 - 50 | > 0.99 | [4] |
| Alprazolam | Alprazolam-d5 | Plasma | LC-MS/MS | 0.05 - 50 | > 0.99 | [4] |
| α-Hydroxyalprazolam | α-Hydroxyalprazolam-d5 | Plasma | GC/NICI-MS | 0.25 - 50 | > 0.99 | [5] |
| Alprazolam | Alprazolam-d5 | Plasma | GC/NICI-MS | 0.25 - 50 | > 0.99 | [5] |
| Alprazolam | Alprazolam-d5 | Plasma | HPLC-MS/MS | 0.001 - 5 | > 0.996 |
Table 2: Precision and Accuracy of Analytical Methods Using Deuterated Internal Standards
| Analyte | Internal Standard | Matrix | Concentration (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (% Bias) | Reference |
| α-Hydroxyalprazolam | α-Hydroxyalprazolam-d5 | Plasma | 2.0 | ≤ 8.4 | 9.6 | ≤ ± 6.6 | [4] |
| 5.0 | ≤ 8.4 | 9.2 | ≤ ± 6.6 | [4] | |||
| 20.0 | ≤ 8.4 | 7.8 | ≤ ± 6.6 | [4] | |||
| Alprazolam | Alprazolam-d5 | Plasma | 2.0 | ≤ 5.6 | 11.8 | ≤ ± 6.6 | [4] |
| 5.0 | ≤ 5.6 | 8.7 | ≤ ± 6.6 | [4] | |||
| 20.0 | ≤ 5.6 | 8.7 | ≤ ± 6.6 | [4] | |||
| α-Hydroxyalprazolam | α-Hydroxyalprazolam-d5 | Plasma | 0.5 | 15.8 | - | - | [5] |
| 50.0 | 4.2 | - | - | [5] | |||
| Alprazolam | Alprazolam-d5 | Plasma | 0.5 | 16.1 | - | - | [5] |
| 50.0 | 4.6 | - | - | [5] |
Experimental Protocols
A typical experimental protocol for the quantification of 4-hydroxy alprazolam in a biological matrix using this compound as an internal standard involves the following key steps:
1. Sample Preparation
-
Spiking: An aliquot of the biological sample (e.g., plasma, urine) is spiked with a known amount of this compound solution.
-
Extraction: The analyte and internal standard are extracted from the matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. For example, after the addition of the deuterated internal standard, plasma samples can be buffered to an alkaline pH and extracted with an organic solvent mixture like toluene/methylene chloride.[4]
-
Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument's mobile phase.
2. Chromatographic Separation
-
The reconstituted sample is injected into an HPLC or GC system.
-
A reversed-phase C18 column is often used for LC separation with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[4]
3. Mass Spectrometric Detection
-
The eluent from the chromatograph is introduced into a mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both 4-hydroxy alprazolam and this compound.
4. Quantification
-
The peak area ratio of the analyte to the internal standard is calculated.
-
A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.
-
The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of 4-hydroxy alprazolam.
Caption: Logical relationship of using a deuterated internal standard.
Conclusion
The use of this compound as a certified reference material provides a robust and reliable internal standard for the quantitative analysis of 4-hydroxy alprazolam in various biological matrices. Its chemical and physical similarity to the analyte ensures superior performance in correcting for analytical variability compared to other potential internal standards. The experimental data from numerous validation studies consistently demonstrate that methods employing deuterated internal standards achieve excellent linearity, precision, and accuracy, making this compound an indispensable tool for researchers, scientists, and drug development professionals in the field of bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Quantitation of alprazolam and alpha-hydroxyalprazolam in human plasma using liquid chromatography electrospray ionization MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of alprazolam and alpha-hydroxyalprazolam in human plasma by gas chromatography/negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium Labeling Effects on 4-Hydroxy Alprazolam-d5: A Comparative Analysis of Fragmentation and Retention Time
For researchers, scientists, and drug development professionals, understanding the analytical behavior of deuterated internal standards is paramount for developing robust and accurate bioanalytical methods. This guide provides a detailed comparison of 4-Hydroxy Alprazolam and its deuterated analog, 4-Hydroxy Alprazolam-d5, focusing on the impact of deuterium (B1214612) labeling on mass spectrometric fragmentation and chromatographic retention time.
Deuterium-labeled compounds are widely used as internal standards in quantitative mass spectrometry due to their similar physicochemical properties to the analyte of interest, allowing for correction of matrix effects and variability in sample processing. However, the introduction of deuterium atoms can lead to subtle but significant differences in their analytical characteristics. This comparison guide delves into these differences for this compound, a key metabolite of the widely prescribed anxiolytic, alprazolam.
Mass Spectrometric Fragmentation: A Subtle Shift in Product Ions
Under collision-induced dissociation (CID) in a tandem mass spectrometer, both 4-Hydroxy Alprazolam and this compound exhibit characteristic fragmentation patterns. The primary fragmentation pathway involves a neutral loss from the protonated molecule ([M+H]+).
For 4-Hydroxy Alprazolam, the precursor ion at m/z 325.1 fragments to a prominent product ion at m/z 297.1, corresponding to a neutral loss of 28 Da. This loss is attributed to the elimination of a carbonyl group (CO).
In the case of this compound, the precursor ion is observed at m/z 330.1. Following a similar fragmentation pathway, it yields a primary product ion at m/z 302.1. This also represents a neutral loss of 28 Da, indicating that the deuterium atoms on the phenyl ring do not alter the fundamental fragmentation mechanism of the triazolobenzodiazepine core. The five-dalton mass shift is retained in the major fragment ion, a desirable characteristic for an internal standard as it minimizes potential cross-talk between the analyte and standard channels during multiple reaction monitoring (MRM) analysis.
Another publication specifies the selected reaction monitoring (SRM) transition for 4-hydroxyalprazolam (B159327) as m/z 325 to 216, and for its d5-labeled internal standard as m/z 330 to 221[1]. This indicates a neutral loss of 109 Da for both the labeled and unlabeled compounds[1].
Table 1: Comparison of Mass Spectrometric Fragmentation
| Compound | Precursor Ion (m/z) | Major Product Ion (m/z) | Neutral Loss (Da) |
| 4-Hydroxy Alprazolam | 325.1 | 297.1 / 216[1] | 28 / 109[1] |
| This compound | 330.1 | 302.1 / 221[1] | 28 / 109[1] |
dot graph { graph [layout=neato, overlap=false, splines=true, style="rounded", bgcolor="#F1F3F4", fontname="Arial", label="Figure 1. Fragmentation Pathway of 4-Hydroxy Alprazolam", fontcolor="#202124", fontsize=12]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=2];
"4-Hydroxy Alprazolam\n[M+H]+ = 325.1" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Product Ion\nm/z = 297.1" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Neutral Loss\n(CO, 28 Da)";
"4-Hydroxy Alprazolam\n[M+H]+ = 325.1" -> "Product Ion\nm/z = 297.1" [label="- CO"]; } Caption: Fragmentation of 4-Hydroxy Alprazolam.
dot graph { graph [layout=neato, overlap=false, splines=true, style="rounded", bgcolor="#F1F3F4", fontname="Arial", label="Figure 2. Fragmentation Pathway of this compound", fontcolor="#202124", fontsize=12]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", penwidth=2];
"this compound\n[M+H]+ = 330.1" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product Ion\nm/z = 302.1" [fillcolor="#FBBC05", fontcolor="#202124"]; "Neutral Loss\n(CO, 28 Da)";
"this compound\n[M+H]+ = 330.1" -> "Product Ion\nm/z = 302.1" [label="- CO"]; } Caption: Fragmentation of this compound.
The Isotope Effect on Chromatographic Retention Time
A common phenomenon observed with deuterium-labeled internal standards is a slight shift in their retention time compared to their non-deuterated counterparts, particularly in reversed-phase liquid chromatography (RPLC). This is known as the chromatographic isotope effect. Typically, deuterated compounds elute slightly earlier than the corresponding unlabeled analyte.
This earlier elution is attributed to the fact that carbon-deuterium (C-D) bonds are slightly shorter and stronger than carbon-hydrogen (C-H) bonds. This can lead to a decrease in the van der Waals interactions between the deuterated molecule and the non-polar stationary phase of the RPLC column, resulting in a shorter retention time.
Table 2: Expected Retention Time Behavior in Reversed-Phase Liquid Chromatography
| Compound | Expected Retention Time | Rationale |
| 4-Hydroxy Alprazolam | t | Standard retention based on its physicochemical properties. |
| This compound | < t | Deuterium labeling can weaken van der Waals interactions with the stationary phase, leading to earlier elution. |
Experimental Protocols
The following provides a representative experimental protocol for the analysis of 4-Hydroxy Alprazolam and its deuterated internal standard by LC-MS/MS, based on methodologies described in the scientific literature.
Sample Preparation (Plasma)
-
To 1 mL of plasma, add an appropriate amount of this compound internal standard solution.
-
Add a suitable buffer to adjust the pH.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of toluene (B28343) and methylene (B1212753) chloride) or a solid-phase extraction (SPE) using a C18 or mixed-mode cation exchange cartridge.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient: A gradient elution starting with a low percentage of organic phase, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Collision Energy: Optimized for the specific instrument and transitions.
References
Safety Operating Guide
Navigating the Disposal of 4-Hydroxy Alprazolam-d5: A Guide for Laboratory Professionals
The proper disposal of 4-Hydroxy Alprazolam-d5, a deuterated analog of a benzodiazepine (B76468) and a controlled substance, is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to stringent disposal protocols is not just a matter of best practice but a legal necessity to prevent environmental contamination and potential diversion. This guide provides a procedural, step-by-step framework for the safe and compliant disposal of this compound.
Immediate Safety and Logistical Information
The primary operational plan for the disposal of this compound is to treat it as a hazardous and controlled substance waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have established specific guidelines for the management of chemical and pharmaceutical waste.[2]
Key Disposal Principles:
-
Controlled Substance Regulations: As an analog of alprazolam, this compound is subject to DEA regulations. Disposal often requires transfer to a DEA-registered reverse distributor.[1][3] It is crucial to note that an institution's Environmental Health & Safety (EHS) department may be prohibited from taking direct possession of DEA-regulated substances.[1][4]
-
Waste Characterization: The waste must be assessed to determine if it qualifies as hazardous under the Resource Conservation and Recovery Act (RCRA). This determination should be performed by trained personnel.[1][2]
-
Segregation and Labeling: Waste containing this compound must be kept separate from other laboratory waste streams. The container must be clearly marked with "Hazardous Waste," the full chemical name, and appropriate hazard warnings.[2]
-
Secure Accumulation: The waste should be stored in a designated, secure area within the laboratory, away from general traffic, pending disposal.[2] For controlled substances, this means storage in a locked, sturdily constructed cabinet.[5]
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended and most compliant method for the disposal of this compound from a laboratory setting is through a licensed hazardous waste contractor or a DEA-registered reverse distributor.
-
Segregation and Containment:
-
Isolate all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips).
-
Place the waste in a designated, compatible, and leak-proof container.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and "Controlled Substance."
-
Include the full chemical name: "this compound."
-
Add any other identifiers required by your institution's EHS department.
-
-
Secure Storage:
-
Contacting Disposal Authorities:
-
Documentation:
-
Maintain meticulous records of the disposal process. The DEA Form 41, "Registrants Inventory of Drugs Surrendered," should be used to document the destruction of controlled substances.[7]
-
If transferring Schedule I or II substances, DEA Form 222 is required. For Schedule III-V substances, an invoice may be used.[5]
-
Retain all disposal records for a minimum of two years.[4]
-
On-Site Chemical Inactivation (Expert-Level Alternative)
In some cases, chemical inactivation to render the compound "non-retrievable" may be an option, but this must be performed in strict accordance with DEA regulations and institutional policies.[7] This process should only be undertaken by qualified personnel and may require witnessing.[6] A potential, unverified method for benzodiazepines involves acid hydrolysis to cleave the diazepine (B8756704) ring. This procedure must be validated on a small scale in a controlled laboratory setting before implementation.
Data Presentation: EPA Hazardous Waste Generator Categories
The volume of hazardous waste your facility generates dictates your regulatory requirements under the RCRA. This table summarizes the federal guidelines; state regulations may be more stringent.
| Generator Category | Monthly Generation Rate of Non-Acute Hazardous Waste | On-site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | No time limit, but quantity limits apply |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | 180 days (or 270 days if waste must be transported > 200 miles) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | 90 days |
Data sourced from general EPA guidelines.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. unthsc.edu [unthsc.edu]
- 5. k-state.edu [k-state.edu]
- 6. research-compliance.umich.edu [research-compliance.umich.edu]
- 7. Controlled Substances | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
Essential Safety and Operational Protocols for Handling 4-Hydroxy Alprazolam-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-Hydroxy Alprazolam-d5. Due to conflicting hazard information in available Safety Data Sheets (SDS), a conservative approach is mandated, treating this compound as a potent psychoactive substance.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The available safety data for this compound is inconsistent. While one SDS suggests no classification under the Globally Harmonized System (GHS), others for related compounds such as α-hydroxy Alprazolam and Alprazolam indicate potential hazards including being harmful if swallowed, in contact with skin, or inhaled, and potential for reproductive harm.[1][2] Therefore, it is imperative to handle this compound as a hazardous compound.
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential to minimize exposure.[3] The following table outlines the required PPE for various tasks involving this compound.
| Task | Gloves | Gown | Eye Protection | Respiratory Protection |
| Receiving/Unpacking | Double chemotherapy gloves[4] | Disposable gown[4] | Safety goggles[3] | N95 respirator (minimum)[4] |
| Weighing/Aliquoting | Double chemotherapy gloves | Disposable, fluid-resistant gown | Safety goggles and face shield[5] | Fitted N95 respirator or PAPR |
| Compounding/Handling | Double chemotherapy gloves | Disposable, fluid-resistant gown | Safety goggles and face shield | Fitted N95 respirator or PAPR |
| Spill Cleanup | Double chemotherapy gloves | Disposable, fluid-resistant gown | Safety goggles and face shield | P100 respirator[6] |
| Waste Disposal | Double chemotherapy gloves | Disposable gown | Safety goggles | As required by handling procedure |
Key PPE Specifications:
-
Gloves: Use powder-free chemotherapy gloves that meet the American Society for Testing Materials (ASTM) standard D6978.[4] Two pairs should be worn, with the inner glove tucked under the gown cuff and the outer glove pulled over the cuff.[4][5] Change gloves every 30 minutes or immediately upon contamination.[4]
-
Gowns: Wear disposable, back-closing gowns made of a material shown to resist permeability by hazardous drugs.[4]
-
Eye and Face Protection: Use safety goggles that provide a full seal around the eyes.[3] A face shield should be worn in addition to goggles when there is a risk of splashes.[5]
-
Respiratory Protection: A fit-tested N95 respirator is the minimum requirement for handling powders. For activities with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.[7] Surgical masks do not provide adequate respiratory protection.[3]
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety and prevent contamination.
1. Preparation and Engineering Controls:
-
All handling of this compound powder must be conducted in a designated area, within a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Ensure all necessary PPE is donned correctly before entering the designated handling area.
-
Prepare all required equipment and materials (e.g., spatulas, weigh boats, vials, solvents) and place them within the containment device before beginning work.
2. Weighing and Aliquoting:
-
Perform these tasks within the fume hood or CVE to minimize the risk of inhalation.
-
Use dedicated equipment for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
Handle the compound gently to avoid generating airborne dust.
3. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep containers closed whenever possible.
4. Post-Handling Decontamination:
-
Wipe down all surfaces within the fume hood or CVE with an appropriate deactivating and cleaning agent.
-
Carefully doff PPE, removing the outer gloves first, followed by the gown and other protective equipment, to avoid cross-contamination.[5]
-
Wash hands thoroughly with soap and water after removing all PPE.
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the key procedural steps for safely handling this compound.
III. Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[8]
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with the compound, including gloves, gowns, weigh boats, and paper towels, must be disposed of in a designated, clearly labeled hazardous waste container.[8]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles and other sharps must be placed in a designated sharps container for hazardous materials.
Disposal Procedure:
-
Segregate: Keep this compound waste separate from other chemical waste streams.[8]
-
Label: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[8]
-
Store: Store sealed waste containers in a secure, designated hazardous waste accumulation area.[8]
-
Dispose: Contact your institution's EHS department for pickup and disposal by a licensed hazardous waste contractor. Do not dispose of this compound down the drain.[9]
Logical Relationship for Waste Disposal
Caption: Diagram showing the segregation and disposal pathway for waste generated from handling this compound.
IV. Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or if you are not trained to handle it.
-
Contain: If the spill is small and you are trained, contain the spill using a spill kit for hazardous drugs.
-
Clean: Wearing appropriate PPE (including a P100 respirator), clean the spill area according to your institution's established procedures.
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[10] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[10] If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.
Always have the Safety Data Sheet available for emergency responders. Report all exposures to your supervisor and your institution's occupational health department.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. pppmag.com [pppmag.com]
- 6. sirchie.com [sirchie.com]
- 7. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 8. benchchem.com [benchchem.com]
- 9. glendaleaz.gov [glendaleaz.gov]
- 10. cleanchemlab.com [cleanchemlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
